3-Bromo-5-methylisoxazole-4-carboxylic acid
Description
Properties
IUPAC Name |
3-bromo-5-methyl-1,2-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNO3/c1-2-3(5(8)9)4(6)7-10-2/h1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWOSKCLDLLPNFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10445024 | |
| Record name | 3-Bromo-5-methyl-1,2-oxazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10445024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130742-22-2 | |
| Record name | 3-Bromo-5-methyl-1,2-oxazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10445024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromo-5-methyl-1,2-oxazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Bromo-5-methylisoxazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Bromo-5-methylisoxazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details its chemical and physical properties, safety information, and potential applications. Particular focus is given to its role as a synthetic intermediate and its potential biological activities, drawing parallels with structurally similar compounds.
Chemical and Physical Properties
This compound, identified by the CAS number 130742-22-2, is a substituted isoxazole derivative.[1][] Isoxazoles are a class of five-membered heterocyclic compounds containing one nitrogen and one oxygen atom in adjacent positions. The presence of the bromine atom and the carboxylic acid group makes this molecule a versatile building block in organic synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 130742-22-2 | [1][] |
| Molecular Formula | C5H4BrNO3 | [] |
| Molecular Weight | 205.99 g/mol | [] |
| IUPAC Name | 3-bromo-5-methyl-1,2-oxazole-4-carboxylic acid | [] |
| Synonyms | 3-bromo-5-methyl-isoxazole-4-carboxylicacid, 4-Isoxazolecarboxylicacid, 3-bromo-5-methyl- | [] |
| Boiling Point | 349.62°C at 760 mmHg | [] |
| Density | 1.865 g/cm³ | [] |
| Flash Point | 165.2 °C | |
| Melting Point | Data not available | |
| Solubility | Data not available |
Safety and Handling
Comprehensive safety data for this compound is limited. However, based on information for structurally related compounds, caution should be exercised when handling this chemical.
Table 2: GHS Hazard Information
| Hazard Class | Statement |
| Acute toxicity, oral | H302: Harmful if swallowed |
| Skin corrosion/irritation | H315: Causes skin irritation |
| Serious eye damage/eye irritation | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | H335: May cause respiratory irritation |
Precautionary Statements:
Users should adhere to the following precautionary measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P280: Wear protective gloves/ eye protection/ face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Synthesis and Experimental Protocols
Below is a generalized workflow for the synthesis of such isoxazole derivatives, which could be adapted for the target molecule.
Generalized Synthetic Workflow for Isoxazole Carboxylic Acids
Caption: Generalized synthetic pathway for 3,5-disubstituted-4-isoxazolecarboxylic acids.
Experimental Considerations for Adaptation:
To synthesize this compound using this methodology, the following considerations would be necessary:
-
Nitrile Oxide Precursor: A suitable bromo-substituted nitroalkane would be required to generate the corresponding bromo-substituted nitrile oxide.
-
Enamine Component: Ethyl acetoacetate and a secondary amine like pyrrolidine can be used to form the enamine, which provides the C4 and C5 atoms of the isoxazole ring.
-
Hydrolysis: The resulting ester would need to be hydrolyzed to the carboxylic acid, for which standard procedures using aqueous acid or base can be employed.
Applications in Drug Development and Medicinal Chemistry
The isoxazole scaffold is a privileged structure in medicinal chemistry, appearing in a number of approved drugs and clinical candidates.[4] These compounds exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The carboxylic acid moiety is also a common feature in many drugs, often serving as a key pharmacophoric element that can interact with biological targets through hydrogen bonding and ionic interactions.
While specific biological targets for this compound have not been identified in the available literature, a structurally related compound, a spirocyclic 3-bromo-4,5-dihydroisoxazole derivative, has been reported as a covalent inhibitor of the human glyceraldehyde-3-phosphate dehydrogenase (hGAPDH) enzyme.[5]
Potential as a GAPDH Inhibitor
GAPDH is a key enzyme in the glycolytic pathway, which is often upregulated in cancer cells (the Warburg effect).[5] Inhibition of GAPDH is therefore being explored as a potential anti-cancer strategy. The electrophilic nature of the bromine atom at the 3-position of the isoxazole ring in the reported inhibitor suggests that it may act as a warhead, reacting with a cysteine residue in the active site of GAPDH to form a covalent bond.
Hypothesized Mechanism of GAPDH Inhibition
Caption: Hypothesized covalent inhibition of GAPDH by a 3-bromo-isoxazole derivative.
Given the structural similarity, it is plausible that this compound could also exhibit inhibitory activity against GAPDH or other enzymes with reactive cysteine residues in their active sites. Further research, including enzymatic assays and structural biology studies, would be necessary to validate this hypothesis.
Conclusion
This compound is a chemical compound with significant potential as a building block for the synthesis of more complex molecules, particularly in the field of drug discovery. While specific data on its biological activity and physical properties such as melting point and solubility are currently limited, its structural features suggest that it may be a valuable lead compound for the development of novel therapeutics, potentially targeting enzymes involved in cancer metabolism. Further investigation into its synthesis, reactivity, and biological profile is warranted to fully elucidate its potential.
References
In-Depth Technical Guide: Synthesis and Characterization of 3-Bromo-5-methylisoxazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Bromo-5-methylisoxazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule in public literature, this guide outlines a plausible synthetic route and predicted characterization data based on established chemical principles and analysis of analogous structures.
Physicochemical Properties
This compound is a halogenated heterocyclic compound. A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₅H₄BrNO₃ | [1] |
| Molecular Weight | 205.99 g/mol | [1] |
| CAS Number | 130742-22-2 | [1] |
| Appearance | Predicted: White to off-white solid | - |
| Boiling Point | 349.62°C at 760 mmHg (Predicted) | |
| Density | 1.865 g/cm³ (Predicted) | |
| Melting Point | Not available | - |
| Solubility | Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols. | - |
Proposed Synthesis Pathway
A feasible two-step synthesis for this compound is proposed, starting from the commercially available ethyl acetoacetate. The initial step involves the formation of the isoxazole ring system to yield 5-methylisoxazole-4-carboxylic acid, which is subsequently brominated at the C3 position.
References
Spectroscopic Characterization of 3-Bromo-5-methylisoxazole-4-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectral data for 3-Bromo-5-methylisoxazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of published experimental spectra for this specific molecule, this guide presents predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed, generalized experimental protocols for obtaining such data are also provided.
Core Data Presentation
The following tables summarize the anticipated quantitative spectral data for this compound. These values are derived from typical ranges for the functional groups present in the molecule and data from structurally similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
¹H NMR (Proton NMR)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~10-13 | Singlet (broad) | 1H | -COOH |
| ~2.5 | Singlet | 3H | -CH₃ |
¹³C NMR (Carbon-13 NMR)
| Chemical Shift (δ) ppm | Assignment |
| ~165-175 | -COOH |
| ~160-170 | C5 (C-CH₃) |
| ~145-155 | C3 (C-Br) |
| ~110-120 | C4 (-CCOOH) |
| ~10-20 | -CH₃ |
Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (Carboxylic acid) |
| 1680-1720 | Strong | C=O stretch (Carboxylic acid) |
| 1580-1650 | Medium | C=N stretch (Isoxazole ring) |
| 1400-1450 | Medium | O-H bend (Carboxylic acid) |
| 1200-1300 | Strong | C-O stretch (Carboxylic acid) |
| 500-600 | Medium-Weak | C-Br stretch |
Mass Spectrometry (MS) Data
| m/z Ratio | Interpretation |
| 205/207 | [M]⁺ Molecular ion (presence of Br isotope) |
| 188/190 | [M-OH]⁺ |
| 160/162 | [M-COOH]⁺ |
| 121 | [M-Br]⁺ |
Experimental Protocols
The following are generalized protocols for the acquisition of spectral data for a solid organic compound such as this compound. Instrument-specific parameters may require optimization.[1][2][3][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to a volume of 0.5-0.7 mL in a clean, dry NMR tube.[1]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-15 ppm), and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to ¹H NMR due to the low natural abundance of ¹³C. The spectral width should typically be 0-220 ppm.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: FT-IR Spectrometer.
Procedure (Attenuated Total Reflectance - ATR):
-
Background Scan: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Pressure Application: Apply firm and even pressure to the sample using the instrument's pressure arm to ensure good contact with the crystal.
-
Sample Scan: Acquire the IR spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.[5][6]
Alternative Procedure (KBr Pellet):
-
Sample Preparation: Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[6]
-
Pellet Formation: Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR instrument and acquire the spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: Mass Spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).
Procedure (Direct Infusion ESI-MS):
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the mass spectrometer at a constant flow rate.
-
Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes to observe the protonated [M+H]⁺ and deprotonated [M-H]⁻ molecular ions, respectively. The characteristic isotopic pattern of bromine should be observed.
Mandatory Visualization
The following diagrams illustrate the logical workflow for spectroscopic analysis and the relationships between the different analytical techniques.
Caption: Workflow for Spectroscopic Analysis.
Caption: Relationships between techniques and derived data.
References
Physical and chemical properties of 3-Bromo-5-methylisoxazole-4-carboxylic acid
This technical guide provides a summary of the available physical and chemical properties of 3-Bromo-5-methylisoxazole-4-carboxylic acid for researchers, scientists, and drug development professionals. Due to the limited availability of published experimental data, this guide distinguishes between computationally predicted and experimentally verified information.
Core Physical and Chemical Properties
A comprehensive search of scientific literature and chemical supplier databases has yielded fundamental identification and some predicted physical properties for this compound.
Table 1: Identifiers and Basic Properties
| Property | Value | Source(s) |
| CAS Number | 130742-22-2 | [1][] |
| Molecular Formula | C₅H₄BrNO₃ | [] |
| Molecular Weight | 205.99 g/mol | [] |
| IUPAC Name | 3-bromo-5-methyl-1,2-oxazole-4-carboxylic acid | [] |
Table 2: Predicted Physicochemical Data
| Property | Predicted Value | Source(s) |
| Boiling Point | 349.62 °C at 760 mmHg | [] |
| Density | 1.865 g/cm³ | [] |
| Flash Point | 165.2 °C |
It is critical to note that the data in Table 2 are based on computational predictions and have not been experimentally verified in published literature.
Experimental Data and Protocols
Despite extensive searches, specific experimental data for several key properties of this compound, including its melting point, solubility in various solvents, and pKa value, are not available in the public domain.
Similarly, detailed experimental protocols for the synthesis, purification, and analysis of this compound have not been found in peer-reviewed journals or detailed chemical depositories. While general synthetic methods for isoxazole derivatives exist, a specific and validated protocol for this compound is not publicly accessible.
Spectroscopic Data
No experimental spectroscopic data, such as ¹H NMR, ¹³C NMR, or IR spectra, for this compound has been identified in the available literature. For researchers requiring this information, analytical characterization of a synthesized or purchased sample would be necessary.
Biological Activity and Signaling Pathways
Currently, there is no published information regarding the biological activity of this compound or its involvement in any signaling pathways. Therefore, the creation of diagrams for signaling pathways or experimental workflows is not applicable.
Reactivity and Stability
The chemical reactivity of this compound can be inferred from its functional groups. The carboxylic acid moiety is expected to undergo typical reactions such as esterification, amidation, and reduction. The isoxazole ring, being an aromatic heterocycle, may exhibit stability but can also participate in certain ring-opening or substitution reactions under specific conditions. The presence of the bromine atom offers a site for various cross-coupling reactions, potentially making it a useful building block in medicinal chemistry.
Safety Information
Based on information from chemical suppliers, this compound is associated with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Standard laboratory safety precautions, including the use of personal protective equipment, should be employed when handling this compound.
Logical Relationship Diagram
While specific experimental workflows are unavailable, a general logical workflow for the characterization of a novel chemical entity like this compound can be conceptualized.
References
An In-depth Technical Guide on 3-Bromo-5-methylisoxazole-4-carboxylic acid: Discovery and History
For researchers, scientists, and professionals in drug development, a comprehensive understanding of novel chemical entities is paramount. This guide delves into the core technical aspects of 3-Bromo-5-methylisoxazole-4-carboxylic acid, a heterocyclic compound with potential applications in medicinal chemistry. This document outlines its discovery, historical context, and key synthetic methodologies, presenting data in a structured format for clarity and comparative analysis.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. This data is essential for its application in experimental settings and for predicting its behavior in biological systems.
| Property | Value | Source |
| CAS Number | 130742-22-2 | [1] |
| Molecular Formula | C₅H₄BrNO₃ | [1] |
| Molecular Weight | 205.99 g/mol | [1] |
| Boiling Point | 349.62 °C at 760 mmHg | [1] |
| Density | 1.865 g/cm³ | [1] |
| IUPAC Name | 3-bromo-5-methyl-1,2-oxazole-4-carboxylic acid | [1] |
Historical Context and Discovery
The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has been a cornerstone in medicinal chemistry for over a century.[2] Its derivatives are integral to a range of pharmaceuticals, showcasing diverse biological activities including anti-inflammatory, antimicrobial, and anticancer properties.[2]
While a definitive seminal publication detailing the first synthesis of this compound is not readily apparent in the surveyed literature, its structural foundation lies in the well-established chemistry of 5-methylisoxazole-4-carboxylic acid. This precursor is a key intermediate in the synthesis of the disease-modifying antirheumatic drug (DMARD), Leflunomide.[3][4] The development of Leflunomide and its active metabolite, Teriflunomide, spurred significant interest in the modification of the 5-methylisoxazole-4-carboxamide scaffold to enhance therapeutic profiles and mitigate side effects.[3] This exploration likely led to the synthesis of various halogenated derivatives, including this compound, as part of structure-activity relationship (SAR) studies.
Synthesis and Experimental Protocols
The synthesis of this compound logically proceeds from its non-brominated precursor, 5-methylisoxazole-4-carboxylic acid. The general synthetic approach involves the formation of the isoxazole ring followed by bromination.
Synthesis of the Precursor: 5-Methylisoxazole-4-carboxylic acid
A common and well-documented method for the synthesis of the 5-methylisoxazole-4-carboxylic acid core involves a multi-step process starting from ethyl acetoacetate.[5][6]
Experimental Workflow for the Synthesis of 5-Methylisoxazole-4-carboxylic acid
Caption: Synthetic pathway for 5-Methylisoxazole-4-carboxylic acid.
Detailed Protocol for the Synthesis of 5-Methylisoxazole-4-carboxylic acid (adapted from patent literature): [5][6]
-
Step 1: Formation of Ethyl Ethoxymethyleneacetoacetate: Ethyl acetoacetate is reacted with triethyl orthoformate and acetic anhydride at a temperature ranging from 75°C to 150°C to yield ethyl ethoxymethyleneacetoacetate.
-
Step 2: Cyclization to Ethyl 5-Methylisoxazole-4-carboxylate: The resulting ethyl ethoxymethyleneacetoacetate is then combined with hydroxylamine sulfate in the presence of a mild base such as sodium acetate. This reaction is typically carried out at a low temperature, between -20°C and 10°C, to form the ethyl ester of 5-methylisoxazole-4-carboxylic acid.
-
Step 3: Hydrolysis to 5-Methylisoxazole-4-carboxylic acid: The ethyl ester is subsequently hydrolyzed using a strong acid, such as sulfuric acid, to yield the final product, 5-methylisoxazole-4-carboxylic acid.
Bromination at the 3-Position
The introduction of a bromine atom at the 3-position of the isoxazole ring is a key step in the synthesis of the target compound. While a specific detailed protocol for the direct bromination of 5-methylisoxazole-4-carboxylic acid at the 3-position was not found in the primary literature, analogous reactions on similar heterocyclic systems suggest that electrophilic bromination is the most probable route.
Hypothesized Experimental Workflow for the Synthesis of this compound
Caption: Proposed synthesis of this compound.
Plausible Experimental Protocol (Hypothetical):
A plausible method for the synthesis would involve the direct bromination of 5-methylisoxazole-4-carboxylic acid using a suitable brominating agent like N-bromosuccinimide (NBS) or elemental bromine in an appropriate solvent such as acetic acid or carbon tetrachloride. The reaction conditions, including temperature and the use of a catalyst, would need to be optimized to favor bromination at the 3-position of the isoxazole ring.
Potential Biological Activity and Applications
The biological activity of this compound has not been extensively reported. However, based on the known activities of related isoxazole derivatives, it can be hypothesized that this compound may exhibit a range of pharmacological properties. Isoxazole-containing molecules have been investigated for their potential as:
-
Anti-inflammatory agents: The isoxazole scaffold is present in several anti-inflammatory drugs.
-
Anticancer agents: Numerous isoxazole derivatives have demonstrated cytotoxic effects against various cancer cell lines.
-
Antimicrobial agents: The isoxazole nucleus is a feature of certain antibacterial and antifungal compounds.
The introduction of a bromine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, potentially enhancing its potency or altering its selectivity for biological targets. Therefore, this compound represents a valuable scaffold for further investigation in drug discovery programs.
Conclusion
This compound is a halogenated derivative of a well-established pharmacophore. While its specific discovery and history are not prominently documented, its synthesis logically follows from its non-brominated precursor, a key intermediate in the production of Leflunomide. The lack of extensive biological data for this particular compound presents an opportunity for researchers to explore its potential as a novel therapeutic agent. The synthetic routes and foundational knowledge of isoxazole chemistry provided in this guide offer a solid starting point for such investigations. Further research is warranted to fully elucidate the synthetic nuances, biological activity, and potential signaling pathway interactions of this intriguing molecule.
References
- 1. lookchem.com [lookchem.com]
- 2. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy 3-(3-Bromo-2-fluorophenyl)-5-methylisoxazole-4-carboxylic acid [smolecule.com]
- 4. researchgate.net [researchgate.net]
- 5. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 6. WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
Theoretical Studies on the Electronic Structure of 3-Bromo-5-methylisoxazole-4-carboxylic acid: A Methodological Whitepaper
Disclaimer: As of the latest literature search, specific theoretical studies on the electronic structure of 3-Bromo-5-methylisoxazole-4-carboxylic acid are not publicly available. This document serves as an in-depth technical guide outlining the established computational methodologies and expected analyses based on research conducted on structurally related isoxazole derivatives. The quantitative data presented herein is illustrative and synthesized from typical findings for this class of compounds.
Introduction
Isoxazole derivatives are a prominent class of heterocyclic compounds that garner significant interest in medicinal chemistry and drug development due to their wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2][3][4] The electronic structure of these molecules plays a pivotal role in their reactivity, stability, and interaction with biological targets. Understanding the electronic properties of this compound is therefore crucial for elucidating its potential as a therapeutic agent and for the rational design of novel derivatives with enhanced efficacy.
Theoretical and computational chemistry, particularly Density Functional Theory (DFT), provides a powerful framework for investigating the electronic structure and properties of molecules at the atomic level.[5][6] This whitepaper details the standard computational protocols for such an investigation, presents anticipated data in a structured format, and visualizes the typical research workflow.
Computational Methodology
The following section outlines a robust and widely adopted computational protocol for the theoretical study of isoxazole derivatives, based on methodologies reported in the literature.[1][2][5]
Geometry Optimization
The initial step involves the optimization of the molecular geometry of this compound. This is typically performed using DFT with the Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP). A common and effective basis set for such calculations is 6-311++G(d,p), which provides a good balance between computational cost and accuracy for systems containing heteroatoms.[2][5] The optimization process is continued until a stationary point on the potential energy surface is found, confirmed by the absence of imaginary frequencies in the vibrational frequency analysis.
Electronic Structure Analysis
Following geometry optimization, a series of calculations are performed to elucidate the electronic properties of the molecule. Key parameters investigated include:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability.[5][6]
-
Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the charge distribution and identify electrophilic and nucleophilic sites. This is invaluable for predicting how the molecule will interact with biological receptors.
-
Mulliken Atomic Charges: These calculations provide the charge distribution on each atom, offering insights into the local electronic environment.
-
Global Reactivity Descriptors: Parameters such as chemical potential (μ), global hardness (η), and global electrophilicity index (ω) are derived from the HOMO and LUMO energies to quantify the molecule's overall reactivity.[2]
Expected Quantitative Data
The following table summarizes the hypothetical quantitative data for this compound, based on typical values observed for similar isoxazole derivatives in theoretical studies.
| Parameter | Symbol | Expected Value | Unit |
| HOMO Energy | EHOMO | -6.5 to -7.5 | eV |
| LUMO Energy | ELUMO | -1.5 to -2.5 | eV |
| HOMO-LUMO Energy Gap | ΔE | 4.5 to 5.5 | eV |
| Chemical Potential | μ | -4.0 to -5.0 | eV |
| Global Hardness | η | 2.25 to 2.75 | eV |
| Global Electrophilicity Index | ω | 1.45 to 1.75 | eV |
Visualized Workflow and Logical Relationships
The following diagrams illustrate the typical workflow for a computational study of a novel compound and the logical relationships between key electronic structure concepts.
Caption: Computational chemistry workflow for electronic structure analysis.
Caption: Interrelation of frontier molecular orbitals and reactivity descriptors.
Conclusion
While direct experimental or theoretical data on this compound is currently lacking in the reviewed literature, the well-established computational methodologies presented in this guide provide a clear and effective pathway for its future investigation. The insights gained from such studies, including the analysis of frontier molecular orbitals, molecular electrostatic potential, and global reactivity descriptors, are invaluable for understanding the molecule's chemical behavior and for guiding the development of new isoxazole-based therapeutic agents. The application of these theoretical approaches will undoubtedly accelerate the discovery and optimization of novel drug candidates within this important class of heterocyclic compounds.
References
- 1. Design, synthesis, In-vitro, In-silico and DFT studies of novel functionalized isoxazoles as antibacterial and antioxidant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. irjweb.com [irjweb.com]
- 6. researchgate.net [researchgate.net]
3-Bromo-5-methylisoxazole-4-carboxylic Acid: A Technical Guide to its Putative Mechanisms of Action in Biological Systems
Introduction
3-Bromo-5-methylisoxazole-4-carboxylic acid is a heterocyclic compound belonging to the isoxazole class. While its specific biological roles are yet to be fully elucidated, the isoxazole scaffold is a well-established pharmacophore present in a variety of clinically approved drugs and biologically active molecules.[1] Derivatives of isoxazole have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and immunomodulatory effects.[1][2][3] This technical guide will explore the potential mechanisms of action of this compound by examining the established biological activities of two closely related classes of compounds: 3-bromo-dihydroisoxazole derivatives and isoxazole-4-carboxylic acid derivatives.
Putative Mechanism of Action 1: Inhibition of Glycolysis via GAPDH Covalent Binding
A compelling potential mechanism of action for this compound, particularly in the context of oncology, is the inhibition of the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH). This hypothesis is derived from studies on 3-bromo-4,5-dihydroisoxazole derivatives, which have been identified as covalent inhibitors of human GAPDH (hGAPDH).[4][5]
Glyceraldehyde-3-phosphate dehydrogenase is a pivotal enzyme in the glycolytic pathway, responsible for the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate. Cancer cells often exhibit a high rate of glycolysis, a phenomenon known as the Warburg effect, making them particularly vulnerable to the inhibition of glycolytic enzymes.[5]
The proposed mechanism involves the covalent modification of the catalytic cysteine residue in the active site of hGAPDH by the 3-bromo-isoxazole moiety.[4] This irreversible inhibition of GAPDH would disrupt the glycolytic flux, leading to a depletion of ATP and metabolic intermediates essential for cancer cell proliferation. Downstream cellular consequences of GAPDH inhibition by related compounds have been shown to include the induction of autophagy and apoptosis.[6]
Signaling Pathway: GAPDH Inhibition and Downstream Cellular Effects
Caption: Putative signaling pathway of GAPDH inhibition.
Quantitative Data from Related 3-Bromo-dihydroisoxazole Derivatives
| Compound | Target | Assay | Activity | Cell Line | Reference |
| Spirocyclic 3-bromo-4,5-dihydroisoxazole | hGAPDH | Recombinant enzyme inhibition | Faster inactivation than koningic acid | - | [4] |
| Compound 11 (spirocyclic) | - | Antiproliferative | IC50 values in µM range | Pancreatic cancer cell lines | [4] |
| AXP-3005, AXP-3009, AXP-3018, AXP-3019 | hGAPDH | Recombinant enzyme inhibition | Significant inhibition at 10 µM | - | [6] |
| AXP-3019 | - | Antiproliferative | Dose-dependent inhibition | PDAC cells | [7] |
Experimental Protocol: hGAPDH Inhibition Assay
This protocol is based on methodologies described for related 3-bromo-dihydroisoxazole compounds.[4][6]
-
Recombinant hGAPDH Expression and Purification: Human GAPDH is expressed in a suitable expression system (e.g., E. coli) and purified using standard chromatographic techniques.
-
Enzyme Activity Assay: The enzymatic activity of hGAPDH is monitored by measuring the reduction of NAD+ to NADH at 340 nm in the presence of its substrate, glyceraldehyde-3-phosphate. The reaction buffer typically contains sodium pyrophosphate and EDTA.
-
Inhibition Studies:
-
Recombinant hGAPDH is pre-incubated with varying concentrations of the test compound (this compound) for a defined period.
-
The enzymatic reaction is initiated by the addition of the substrate and NAD+.
-
The rate of NADH formation is measured spectrophotometrically.
-
The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.
-
IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.
-
Putative Mechanism of Action 2: Immunomodulation
Isoxazole derivatives are known to possess immunomodulatory properties, exhibiting both immunosuppressive and immunostimulatory activities.[2][8][9] The specific effect often depends on the substitution pattern of the isoxazole ring.[1]
Immunosuppressive and Anti-inflammatory Effects
Certain isoxazole-4-carboxylic acid derivatives have been shown to exert immunosuppressive and anti-inflammatory effects. This may occur through the inhibition of key inflammatory enzymes such as cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX).[10][11][12] Inhibition of these enzymes would lead to a reduction in the production of pro-inflammatory mediators like prostaglandins and leukotrienes.
Immunostimulatory Effects
Conversely, other isoxazole derivatives have been reported to enhance immune responses. For instance, some 5-amino-3-methyl-4-isoxazolecarboxylic acid derivatives have been shown to stimulate the proliferation of lymphocytes and increase the production of cytokines like IL-1β.[2]
Signaling Pathway: Immunomodulation
Caption: Potential immunomodulatory pathways.
Quantitative Data from Related Isoxazole Derivatives
| Compound Class | Target | Assay | IC50 (µM) | Reference |
| Isoxazole-carboxamide derivative (A13) | COX-1 | In vitro enzyme inhibition | 64 | [10] |
| Isoxazole-carboxamide derivative (A13) | COX-2 | In vitro enzyme inhibition | 13 | [10] |
| Isoxazole derivative (C3) | 5-LOX | In vitro enzyme inhibition | 8.47 | [11] |
| Isoxazole derivative (C5) | 5-LOX | In vitro enzyme inhibition | 13.12 | [11] |
| Isoxazole derivative (C6) | 5-LOX | In vitro enzyme inhibition | 18.87 | [11] |
Experimental Protocol: In Vitro COX Inhibition Assay
This protocol is based on methodologies described for related isoxazole derivatives.[12][13]
-
Enzyme Preparation: Purified COX-1 and COX-2 enzymes are used.
-
Assay Buffer: A suitable buffer, such as Tris-HCl, containing necessary cofactors like hematin and glutathione is prepared.
-
Inhibition Assay:
-
The test compound is pre-incubated with the enzyme in the assay buffer.
-
The reaction is initiated by the addition of the substrate, arachidonic acid.
-
The reaction is allowed to proceed for a defined time at a controlled temperature (e.g., 37°C).
-
The reaction is terminated, and the production of prostaglandin E2 (PGE2) is quantified using an enzyme-linked immunosorbent assay (ELISA).
-
The percentage of inhibition is calculated, and IC50 values are determined.
-
Experimental Workflow: General Approach for Mechanism of Action Studies
References
- 1. mdpi.com [mdpi.com]
- 2. Isoxazole Derivatives as Regulators of Immune Functions | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of a spirocyclic 3-bromo-4,5-dihydroisoxazole covalent inhibitor of hGAPDH with antiproliferative activity against pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-Bromo-Isoxazoline Derivatives Inhibit GAPDH Enzyme in PDAC Cells Triggering Autophagy and Apoptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isoxazole Derivatives as Regulators of Immune Functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives [frontiersin.org]
- 13. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Expanding Therapeutic Potential of Novel Isoxazole Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The isoxazole scaffold, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, continues to be a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2][3] This technical guide provides an in-depth overview of the burgeoning research into novel isoxazole derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. The content herein is curated to provide actionable insights for professionals engaged in drug discovery and development, presenting quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.
Anticancer Activity of Novel Isoxazole Derivatives
A significant body of research highlights the potent cytotoxic effects of novel isoxazole compounds against a wide array of cancer cell lines. These compounds have been shown to induce apoptosis and inhibit key signaling pathways involved in tumor progression.[4][5][6]
Quantitative Anticancer Data
The following table summarizes the in vitro cytotoxic activity (IC50 values) of several recently developed isoxazole derivatives against various human cancer cell lines.
| Compound ID/Series | Cancer Cell Line | IC50 (µM) | Reference |
| N-phenyl-5-carboxamidyl Isoxazole derivative | Colon 38, CT-26 (mouse colon carcinoma) | 2.5 (µg/mL) | [7] |
| Isoxazole-Carboxamide derivative 2a | Colo205 (colon adenocarcinoma) | 9.179 | [1] |
| Isoxazole-Carboxamide derivative 2a | HepG2 (hepatocellular carcinoma) | 7.55 | [1] |
| Isoxazole-Carboxamide derivative 2e | B16F1 (melanoma) | 0.079 | [1] |
| 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole TTI-4 | MCF-7 (breast cancer) | 2.63 | [2] |
| Imidazo[1,2‐c]pyrimidine‐1,2,4‐oxadiazole‐isoxazole derivative 3d | MCF-7 (breast cancer) | 43.4 | [8] |
| Imidazo[1,2‐c]pyrimidine‐1,2,4‐oxadiazole‐isoxazole derivative 4d | MCF-7 (breast cancer) | 39.0 | [8] |
| Imidazo[1,2‐c]pyrimidine‐1,2,4‐oxadiazole‐isoxazole derivative 3d | MDA-MB-231 (breast cancer) | 35.9 | [8] |
| Imidazo[1,2‐c]pyrimidine‐1,2,4‐oxadiazole‐isoxazole derivative 4d | MDA-MB-231 (breast cancer) | 35.1 | [8] |
| 3,5-disubstituted isoxazole derivative 40 (curcumin analog) | MCF-7 (breast cancer) | 3.97 | [9][10] |
| 3,5-disubstituted isoxazole derivative 4c | U87 (glioblastoma) | 67.6 | [9][10] |
| 3,5-disubstituted isoxazole derivative 4b | U87 (glioblastoma) | 42.8 | [9][10] |
| 3,5-disubstituted isoxazole derivative 4a | U87 (glioblastoma) | 61.4 | [9][10] |
| Dihydropyrazole derivative 39 | Prostate cancer | 4 (µg/mL) | [11] |
| Dihydropyrazole derivative 45 | Prostate cancer | 2 (µg/mL) | [11] |
Antimicrobial Activity of Novel Isoxazole Derivatives
Isoxazole-containing compounds have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of pathogenic bacteria and fungi.[12] Their mechanism of action often involves the disruption of microbial cellular processes.
Quantitative Antimicrobial Data
The minimum inhibitory concentration (MIC) is a key measure of a compound's antimicrobial efficacy. The table below presents MIC values for several novel isoxazole derivatives against various microbial strains.
| Compound ID/Series | Microbial Strain | MIC (µg/mL) | Reference |
| Thiazole-based isoxazole derivatives | C. albicans | 6 - 60 | [13] |
| Thiazole-based isoxazole derivatives | B. subtilis | 10 - 80 | [13] |
| Thiazole-based isoxazole derivatives | E. coli | 30 - 80 | [13] |
| Imidazo[1,2‐c]pyrimidine‐1,2,4‐oxadiazole‐isoxazole derivative | S. aureus | 1.56 ± 0.12 - 6.25 ± 0.75 | [13] |
| Isoxazole derivatives | S. aureus | 40 - 70 | [4] |
| Isoxazole derivatives | E. coli | 40 - 70 | [4] |
| Isoxazole derivative PUB9 | S. aureus | <0.0078 | [14] |
| Isoxazole derivative PUB10 | S. aureus | 0.031 | [14] |
| 1,3-Oxazole-based compound 2d | S. epidermidis 756 | 56.2 | [15] |
| 1,3-Oxazole-based compound 1e | E. coli ATCC 25922 | 28.1 | [15] |
| 1,3-Oxazole-based compound 1e | C. albicans 128 | 14 | [15] |
| Triazole-Isoxazole Hybrid 7b | E. coli ATCC 25922 | 15 (mg/mL) | [16] |
| Triazole-Isoxazole Hybrid 7b | P. aeruginosa | 30 (mg/mL) | [16] |
| N3, N5-di(substituted)isoxazole-3,5-diamine derivative 178f | E. coli MTCC 443 | 95 | [17] |
| N3, N5-di(substituted)isoxazole-3,5-diamine derivative 178e | S. aureus MTCC 96 | 95 | [17] |
Experimental Protocols
Detailed and standardized experimental protocols are critical for the accurate evaluation of the biological activities of novel compounds. This section provides methodologies for key in vitro assays.
Synthesis of Isoxazole Derivatives: General Procedure
A common method for synthesizing 3,5-disubstituted isoxazoles involves the cyclization of chalcones with hydroxylamine hydrochloride.[15]
-
Chalcone Synthesis: An appropriate acetophenone is reacted with a substituted benzaldehyde in the presence of a base (e.g., KOH) in a suitable solvent like ethanol. The reaction mixture is stirred at room temperature until completion.
-
Cyclization: The synthesized chalcone is then refluxed with hydroxylamine hydrochloride in an alkaline medium (e.g., 40% KOH in ethanol) for several hours.
-
Work-up and Purification: The reaction mixture is cooled, poured into crushed ice, and the resulting precipitate is filtered, washed, and recrystallized from a suitable solvent to yield the pure isoxazole derivative.
A general workflow for the synthesis of isoxazole derivatives.
Caption: General synthesis workflow for isoxazole derivatives.
Anticancer Activity: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The cells are then treated with various concentrations of the novel isoxazole compounds (typically in a series of dilutions) and incubated for a specified period (e.g., 24, 48, or 72 hours). Control wells containing untreated cells and a vehicle control (e.g., DMSO) are also included.
-
MTT Addition: After the incubation period, the culture medium is replaced with fresh medium containing MTT solution (final concentration of 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The medium is then removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the purple formazan crystals formed by viable cells.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm. The percentage of cell viability is calculated relative to the untreated control cells.
Workflow for determining anticancer activity using the MTT assay.
Caption: MTT assay workflow for cytotoxicity assessment.
Antimicrobial Susceptibility: Broth Microdilution for MIC Determination
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared from a fresh culture and adjusted to a turbidity equivalent to a 0.5 McFarland standard.
-
Serial Dilution: The isoxazole compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (microorganism with no compound) and a negative control (broth only) are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Workflow for determining the Minimum Inhibitory Concentration (MIC).
Caption: Workflow for MIC determination via broth microdilution.
Mechanism of Action: Western Blot for Apoptosis Markers
Western blotting is a technique used to detect specific proteins in a sample and can be employed to investigate the induction of apoptosis by isoxazole compounds.
-
Cell Lysis and Protein Extraction: Cancer cells are treated with the isoxazole compound for a specified time. The cells are then harvested and lysed using a suitable lysis buffer containing protease inhibitors to extract total proteins.
-
Protein Quantification: The concentration of the extracted proteins is determined using a protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for apoptosis-related proteins (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax).
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate. The intensity of the bands is quantified to determine changes in protein expression.
Signaling Pathways Modulated by Isoxazole Compounds
Induction of Apoptosis via the Caspase Cascade
Many isoxazole derivatives exert their anticancer effects by inducing apoptosis, a form of programmed cell death. A key mechanism in apoptosis is the activation of a cascade of cysteine proteases known as caspases.[18][19] Isoxazole compounds have been shown to trigger the intrinsic (mitochondrial) pathway of apoptosis.[5]
Diagram of the intrinsic apoptosis pathway activated by isoxazole compounds.
Caption: Intrinsic apoptosis pathway induced by isoxazole compounds.
Anti-inflammatory Effects via Modulation of the NF-κB Pathway
The transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) is a key regulator of the inflammatory response.[20][21] Dysregulation of the NF-κB signaling pathway is implicated in various inflammatory diseases. Some isoxazole derivatives have been found to exhibit anti-inflammatory properties by inhibiting the activation of NF-κB.[5][22]
Diagram of the NF-κB signaling pathway and its inhibition by isoxazole compounds.
Caption: Inhibition of the NF-κB signaling pathway by isoxazole compounds.
Conclusion and Future Directions
The isoxazole core continues to be a privileged scaffold in the design of novel therapeutic agents. The data and protocols presented in this guide underscore the significant potential of isoxazole derivatives as anticancer, antimicrobial, and anti-inflammatory drugs. Future research should focus on optimizing the structure-activity relationships of these compounds to enhance their potency and selectivity, as well as exploring novel drug delivery systems to improve their pharmacokinetic profiles. Further elucidation of their mechanisms of action will be crucial for their clinical translation and for the development of next-generation isoxazole-based therapeutics.
References
- 1. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel Isoxazole-Based Antifungal Drug Candidates | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. espublisher.com [espublisher.com]
- 6. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 8. researchgate.net [researchgate.net]
- 9. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. benthamscience.com [benthamscience.com]
An In-depth Technical Guide on the Initial Biological Screening of 3-Bromo-5-methylisoxazole-4-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial biological screening methodologies for derivatives of 3-Bromo-5-methylisoxazole-4-carboxylic acid. While specific biological data for this exact chemical scaffold is limited in publicly accessible literature, this document outlines the common screening paradigms for closely related isoxazole-4-carboxamide analogs, offering a foundational framework for researchers entering this area of drug discovery. The guide details prevalent experimental protocols for assessing anticancer, antimicrobial, and anti-inflammatory activities, and presents data from related isoxazole derivatives to serve as a comparative benchmark.
Introduction to the Isoxazole Scaffold in Medicinal Chemistry
The isoxazole ring is a prominent five-membered heterocycle that is a constituent of numerous biologically active compounds.[1] Its derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2] The versatility of the isoxazole scaffold allows for structural modifications that can modulate its physicochemical properties and biological targets.[3] Derivatives of this compound, particularly its amides, are of significant interest for exploring novel therapeutic agents due to the synthetic accessibility and the potential for diverse biological interactions.
Synthesis of 3-Bromo-5-methylisoxazole-4-carboxamide Derivatives
The general synthetic route to the title compounds involves the amidation of the parent carboxylic acid. A typical procedure begins with the activation of this compound, often by converting it to the corresponding acyl chloride. This is commonly achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride or oxalyl chloride. The resulting acyl chloride is then reacted with a desired amine in the presence of a base to yield the final 3-Bromo-5-methylisoxazole-4-carboxamide derivative.
References
The Versatile Building Block: A Technical Guide to 3-Bromo-5-methylisoxazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-5-methylisoxazole-4-carboxylic acid is a halogenated heterocyclic compound that has garnered significant interest in the field of synthetic organic and medicinal chemistry. Its unique structural features, including a reactive bromine atom and a carboxylic acid moiety on a stable isoxazole scaffold, make it a valuable and versatile building block for the synthesis of a wide array of more complex molecules. This technical guide provides a comprehensive overview of its synthesis, chemical properties, and its pivotal role as a synthetic intermediate in the development of novel compounds, particularly within the pharmaceutical industry. The strategic placement of its functional groups allows for a variety of chemical transformations, enabling the construction of diverse molecular architectures with potential biological activity.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, reaction setup, and purification.
| Property | Value | Source |
| CAS Number | 130742-22-2 | [1] |
| Molecular Formula | C₅H₄BrNO₃ | |
| Molecular Weight | 205.99 g/mol | |
| Boiling Point | 349.62 °C at 760 mmHg | |
| Density | 1.865 g/cm³ | |
| Flash Point | 165.2 °C | [1] |
| Appearance | White to cream powder/solid | [2] |
| Storage | Store at 10°C - 25°C | [1] |
Synthesis of this compound
A potential synthetic pathway is outlined below:
Caption: Proposed synthesis of this compound.
Experimental Protocol (Hypothetical)
The following is a generalized, hypothetical protocol based on the synthesis of similar isoxazole derivatives[3][4]:
Step 1: Synthesis of Ethyl 3-bromo-5-methylisoxazole-4-carboxylate
-
To a solution of ethyl acetoacetate in a suitable solvent (e.g., chloroform or acetic acid), a brominating agent such as N-bromosuccinimide (NBS) is added portion-wise at a controlled temperature to yield ethyl 2-bromoacetoacetate.
-
The crude ethyl 2-bromoacetoacetate is then reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate or sodium hydroxide) in a solvent like ethanol or a water/ethanol mixture.
-
The reaction mixture is heated to reflux for several hours and monitored by thin-layer chromatography (TLC) for the disappearance of the starting materials.
-
Upon completion, the reaction mixture is cooled, and the product, ethyl 3-bromo-5-methylisoxazole-4-carboxylate, is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated under reduced pressure. The crude product can be purified by column chromatography or distillation.
Step 2: Hydrolysis to this compound
-
The purified ethyl 3-bromo-5-methylisoxazole-4-carboxylate is dissolved in a mixture of an alcohol (e.g., ethanol) and an aqueous solution of a strong base (e.g., sodium hydroxide or potassium hydroxide) or a strong acid (e.g., sulfuric acid or hydrochloric acid).[3]
-
The mixture is heated to reflux and the progress of the hydrolysis is monitored by TLC.
-
After the reaction is complete, the mixture is cooled, and the alcohol is removed under reduced pressure.
-
The aqueous solution is then acidified with a strong acid (e.g., concentrated HCl) to precipitate the carboxylic acid.
-
The solid product, this compound, is collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent may be performed for further purification.
Role as a Synthetic Building Block
The utility of this compound as a synthetic building block stems from the presence of two key functional groups: the carboxylic acid at the C4 position and the bromine atom at the C3 position. These groups can be selectively manipulated to introduce a variety of substituents and build molecular complexity. Isoxazole derivatives, in general, are important in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, antibacterial, and anticancer properties.[5]
Reactions of the Carboxylic Acid Group
The carboxylic acid functionality can undergo a range of standard transformations, allowing for the introduction of various amide and ester linkages. These reactions are crucial for creating libraries of compounds for drug discovery screening.
Caption: Key reactions involving the carboxylic acid group.
Experimental Protocol: Amide Coupling (General)
-
To a solution of this compound in an anhydrous aprotic solvent (e.g., DMF or DCM), a coupling agent (e.g., HATU, HBTU, or EDC, 1.1-1.5 equivalents) and a non-nucleophilic base (e.g., DIPEA or triethylamine, 2-3 equivalents) are added.
-
The mixture is stirred at room temperature for a short period to activate the carboxylic acid.
-
The desired amine (1.0-1.2 equivalents) is then added to the reaction mixture.
-
The reaction is stirred at room temperature until completion, as monitored by TLC.
-
The reaction mixture is typically diluted with an organic solvent and washed with aqueous solutions to remove excess reagents and byproducts.
-
The organic layer is dried, concentrated, and the crude amide is purified by column chromatography or recrystallization.
Reactions of the Bromo Group
The bromine atom at the C3 position of the isoxazole ring is amenable to various transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide range of aryl, heteroaryl, vinyl, and alkynyl substituents. This versatility is highly valuable in structure-activity relationship (SAR) studies during drug development.
Caption: Cross-coupling reactions at the C3-bromo position.
Experimental Protocol: Suzuki Coupling (General)
It is often advantageous to first protect the carboxylic acid group as an ester before performing cross-coupling reactions to avoid potential side reactions.
-
To a reaction vessel are added the ethyl 3-bromo-5-methylisoxazole-4-carboxylate, the desired boronic acid or boronate ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd(OAc)₂ with a suitable ligand, 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equivalents).
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).
-
A degassed solvent system (e.g., dioxane/water, toluene/water, or DMF) is added.
-
The reaction mixture is heated to an elevated temperature (typically 80-120 °C) and stirred until the starting material is consumed (monitored by TLC or LC-MS).
-
After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.
-
The ester group can then be hydrolyzed back to the carboxylic acid if desired, using the conditions described previously.
Conclusion
This compound is a highly functionalized and valuable building block for synthetic chemistry. Its bifunctional nature allows for sequential or orthogonal modifications at the carboxylic acid and the bromo positions, providing access to a wide range of substituted isoxazole derivatives. The ability to participate in robust and well-established chemical transformations, such as amide couplings and palladium-catalyzed cross-coupling reactions, makes it an attractive starting material for the synthesis of novel compounds with potential applications in drug discovery and materials science. Further exploration of the reactivity of this compound and the biological evaluation of its derivatives are promising avenues for future research.
References
- 1. benchchem.com [benchchem.com]
- 2. H27574.03 [thermofisher.com]
- 3. WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 4. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 5. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-Bromo-5-methylisoxazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed synthetic routes for the preparation of 3-Bromo-5-methylisoxazole-4-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The protocols outlined below are based on established chemical transformations for isoxazole synthesis and functionalization.
I. Overview of Synthetic Strategy
The synthesis of this compound can be achieved through a multi-step sequence starting from readily available commercial reagents. The overall strategy involves the initial construction of the 5-methylisoxazole-4-carboxylate core, followed by regioselective bromination at the C3-position of the isoxazole ring, and concluding with the hydrolysis of the ester to the desired carboxylic acid.
II. Synthetic Pathways
A proposed synthetic route is depicted below. It begins with the formation of ethyl 5-methylisoxazole-4-carboxylate from ethyl acetoacetate, proceeds through a key bromination step, and finishes with ester hydrolysis.
Application Note and Protocol: Esterification of 3-Bromo-5-methylisoxazole-4-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Bromo-5-methylisoxazole-4-carboxylic acid is a key intermediate in the synthesis of various biologically active compounds. The esterification of its carboxylic acid moiety is a fundamental transformation for creating derivatives with modified physicochemical properties, which is often a crucial step in drug discovery and development. This document provides detailed protocols for the esterification of this compound using two common and effective methods: Fischer-Speier Esterification and Steglich Esterification using DCC and DMAP.
Data Presentation
The following table summarizes typical reaction conditions for the esterification of carboxylic acids, which can be adapted for this compound.
| Method | Reagents | Solvent | Catalyst | Temperature | Reaction Time | Typical Yield |
| Fischer-Speier | Alcohol (e.g., Methanol, Ethanol) | Alcohol | Conc. H₂SO₄ or p-TsOH | Reflux | 2-24 h | 60-95% |
| Steglich Esterification | Alcohol, Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP) | Dichloromethane (DCM) or Tetrahydrofuran (THF) | 4-Dimethylaminopyridine (DMAP) | 0°C to RT | 3-12 h | 75-95% |
Experimental Protocols
Method 1: Fischer-Speier Esterification
This classic method involves the acid-catalyzed reaction between a carboxylic acid and an excess of alcohol.[1][2][3][4] The reaction is driven to completion by using the alcohol as the solvent and removing the water formed during the reaction.[5][6][7]
Materials:
-
This compound
-
Anhydrous alcohol (e.g., methanol, ethanol)
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Add a large excess of the desired anhydrous alcohol (e.g., 20-50 equivalents, serving as the solvent).
-
Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) or p-toluenesulfonic acid (e.g., 0.1 eq) to the stirred mixture.
-
Equip the flask with a reflux condenser and heat the mixture to reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess alcohol using a rotary evaporator.
-
Dissolve the residue in an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ester.
-
Purify the crude product by recrystallization or column chromatography.
Method 2: Steglich Esterification using DCC and DMAP
This method is a milder alternative that utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[8][9] It is particularly useful for sensitive substrates and can be performed at room temperature.
Materials:
-
This compound
-
Alcohol (e.g., methanol, ethanol, or a more complex alcohol)
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (DCM) or another aprotic solvent
-
0.5 N Hydrochloric acid (HCl) solution
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Buchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq), the alcohol (1.2 eq), and a catalytic amount of DMAP (0.1-0.2 eq) in anhydrous dichloromethane in a round-bottom flask.
-
Cool the stirred solution in an ice bath to 0°C.
-
Add a solution of DCC (1.1 eq) in anhydrous dichloromethane dropwise to the reaction mixture.
-
Stir the reaction at 0°C for 30 minutes and then allow it to warm to room temperature.
-
Continue stirring at room temperature for 3-12 hours, monitoring the reaction progress by TLC.
-
Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed.
-
Filter off the DCU precipitate using a Buchner funnel.
-
Wash the filtrate sequentially with 0.5 N HCl solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the pure ester.
Visualizations
Fischer-Speier Esterification Workflow
Caption: Workflow for Fischer-Speier Esterification.
Steglich Esterification Logical Relationship
Caption: Key relationships in Steglich Esterification.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 6. Fischer Esterification [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: Amidation of 3-Bromo-5-methylisoxazole-4-carboxylic acid with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of novel amide derivatives from 3-bromo-5-methylisoxazole-4-carboxylic acid and various primary amines. The resulting 3-bromo-5-methylisoxazole-4-carboxamides are of significant interest in medicinal chemistry and drug discovery due to the established biological activity of related isoxazole-containing compounds.
Introduction
The isoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antibacterial properties. The amidation of this compound with primary amines offers a straightforward strategy to generate diverse libraries of novel chemical entities for biological screening. The resulting amides can be evaluated for various therapeutic applications, for instance, as potential enzyme inhibitors. Notably, structurally related 3-bromo-4,5-dihydroisoxazole derivatives have been identified as covalent inhibitors of human glyceraldehyde-3-phosphate dehydrogenase (hGAPDH), a key enzyme in the glycolytic pathway, which is a target for the development of anticancer agents.[1][2]
This document outlines two robust protocols for the synthesis of 3-bromo-5-methylisoxazole-4-carboxamides using common and efficient coupling reagents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with Hydroxybenzotriazole (HOBt), and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).
Data Presentation
The following tables summarize representative quantitative data for the amidation of this compound with a selection of primary amines using the protocols detailed below.
Table 1: Amidation using EDC/HOBt Coupling Reagents
| Entry | Primary Amine | Product | Reaction Time (h) | Yield (%) |
| 1 | Benzylamine | N-benzyl-3-bromo-5-methylisoxazole-4-carboxamide | 12 | 85 |
| 2 | 4-Methoxybenzylamine | 3-bromo-N-(4-methoxybenzyl)-5-methylisoxazole-4-carboxamide | 12 | 88 |
| 3 | Cyclohexylamine | 3-bromo-N-cyclohexyl-5-methylisoxazole-4-carboxamide | 16 | 78 |
| 4 | Aniline | 3-bromo-5-methyl-N-phenylisoxazole-4-carboxamide | 18 | 72 |
Table 2: Amidation using HATU Coupling Reagent
| Entry | Primary Amine | Product | Reaction Time (h) | Yield (%) |
| 1 | Benzylamine | N-benzyl-3-bromo-5-methylisoxazole-4-carboxamide | 4 | 92 |
| 2 | 4-Methoxybenzylamine | 3-bromo-N-(4-methoxybenzyl)-5-methylisoxazole-4-carboxamide | 4 | 94 |
| 3 | Cyclohexylamine | 3-bromo-N-cyclohexyl-5-methylisoxazole-4-carboxamide | 6 | 85 |
| 4 | Aniline | 3-bromo-5-methyl-N-phenylisoxazole-4-carboxamide | 8 | 80 |
Experimental Protocols
Protocol 1: Amidation using EDC/HOBt
This protocol describes a general procedure for the coupling of this compound with a primary amine using EDC and HOBt.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Add the primary amine (1.1 eq) and HOBt (1.2 eq).
-
Dissolve the mixture in anhydrous DCM or DMF (to a concentration of 0.1-0.2 M).
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.
-
Add DIPEA (2.5 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate or DCM.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
Protocol 2: Amidation using HATU
This protocol provides a method for the amidation of this compound with a primary amine using the highly efficient coupling reagent HATU.
Materials:
-
This compound
-
Primary amine (e.g., 4-methoxybenzylamine)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) and the primary amine (1.1 eq) in anhydrous DMF (to a concentration of 0.1-0.2 M).
-
Add HATU (1.2 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add DIPEA (3.0 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-8 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: General workflow for the synthesis of 3-bromo-5-methylisoxazole-4-carboxamides.
Caption: Potential mechanism of action via GAPDH inhibition in cancer cells.
References
Application Notes and Protocols: Suzuki Coupling Reactions Using 3-Bromo-5-methylisoxazole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboronic acids and organic halides. This methodology is of particular importance in medicinal chemistry for the synthesis of biaryl and heteroaryl scaffolds, which are prevalent in a vast array of biologically active compounds. 3-Bromo-5-methylisoxazole-4-carboxylic acid is a valuable heterocyclic building block, and its derivatization via Suzuki coupling provides access to a diverse range of 3-aryl-5-methylisoxazole-4-carboxylic acids. These products are of significant interest in drug discovery, as isoxazole-containing compounds have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] Notably, certain isoxazole derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is a critical process in tumor growth and metastasis.[4][5][6]
These application notes provide detailed protocols and reaction conditions for the Suzuki coupling of this compound with various arylboronic acids, guidance on the esterification of the starting material to improve reaction outcomes, and an overview of the potential applications of the resulting products in drug development, with a focus on VEGFR-2 inhibition.
Data Presentation: Suzuki Coupling Reaction Conditions and Yields
The following table summarizes typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of a substrate closely related to the topic compound, ethyl 5-bromooxazole-4-carboxylate, with various arylboronic acids.[7] These conditions are a good starting point for the optimization of the Suzuki coupling with ethyl 3-bromo-5-methylisoxazole-4-carboxylate. It is common practice to use the ester form of the carboxylic acid to enhance solubility and prevent potential side reactions.[7]
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | Dioxane | 110 | 16 | 80-90 |
| 3 | 3-Pyridinylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | DME/H₂O | 90 | 24 | 75-85 |
| 4 | 2-Thiopheneboronic acid | PdCl₂(dppf) (3) | - | Na₂CO₃ | DMF | 120 | 8 | 70-80 |
Note: The data presented is for ethyl 5-bromooxazole-4-carboxylate and should be considered as a guide for the optimization of reactions with ethyl 3-bromo-5-methylisoxazole-4-carboxylate.[7]
Experimental Protocols
Protocol 1: Esterification of this compound
To improve solubility and prevent potential decarboxylation or other side reactions under the basic conditions of the Suzuki coupling, it is highly recommended to first convert the carboxylic acid to its corresponding ethyl ester.
Materials:
-
This compound
-
Ethanol (absolute)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Add an excess of absolute ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).
-
Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and carefully wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield ethyl 3-bromo-5-methylisoxazole-4-carboxylate. The crude product can be purified by column chromatography on silica gel if necessary.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of ethyl 3-bromo-5-methylisoxazole-4-carboxylate with an arylboronic acid.
Materials:
-
Ethyl 3-bromo-5-methylisoxazole-4-carboxylate (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 eq)
-
Anhydrous solvent (e.g., Toluene)
-
Degassed water
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add ethyl 3-bromo-5-methylisoxazole-4-carboxylate, the arylboronic acid, the palladium catalyst, and the phosphine ligand.[7]
-
Evacuate and backfill the flask with an inert gas (repeat three times).[7]
-
Add the anhydrous solvent and the base.[7]
-
If using a biphasic system, add degassed water.[7]
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously for the specified time (e.g., 12 hours).[7]
-
Monitor the reaction progress by TLC or LC-MS.[7]
-
Upon completion, cool the reaction mixture to room temperature.[7]
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[7]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[7]
-
Purify the crude product by column chromatography on silica gel to obtain the desired ethyl 3-aryl-5-methylisoxazole-4-carboxylate.[7]
Protocol 3: Hydrolysis of the Ethyl Ester
To obtain the final carboxylic acid product, the ethyl ester can be hydrolyzed under basic conditions.
Materials:
-
Ethyl 3-aryl-5-methylisoxazole-4-carboxylate
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (1 M)
-
Ethyl acetate
Procedure:
-
Dissolve the ethyl 3-aryl-5-methylisoxazole-4-carboxylate in a mixture of THF and water.
-
Add an excess of LiOH or NaOH (e.g., 2-3 eq).
-
Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Remove the THF under reduced pressure.
-
Acidify the aqueous solution to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final 3-aryl-5-methylisoxazole-4-carboxylic acid.
Visualizations
Caption: Experimental workflow for the synthesis of 3-Aryl-5-methylisoxazole-4-carboxylic acids.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition by isoxazole derivatives.
Application in Drug Discovery: VEGFR-2 Inhibition
The 3-aryl-5-methylisoxazole-4-carboxylic acid scaffold is a promising starting point for the development of novel anticancer agents, particularly those targeting angiogenesis. Angiogenesis, the formation of new blood vessels, is a hallmark of cancer, supplying tumors with the necessary nutrients and oxygen to grow and metastasize.[4] Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2, are the primary drivers of this process.[1][4]
When VEGF binds to VEGFR-2 on the surface of endothelial cells, the receptor dimerizes and becomes autophosphorylated on specific tyrosine residues.[8] This phosphorylation event triggers a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt-mTOR pathways.[1][8] These signaling cascades ultimately lead to the cellular responses required for angiogenesis, such as endothelial cell proliferation, migration, survival, and increased vascular permeability.[9]
Isoxazole-based compounds have been designed and synthesized as inhibitors of VEGFR-2.[5][6][10] These small molecules typically act by binding to the ATP-binding site of the VEGFR-2 kinase domain, preventing autophosphorylation and the subsequent activation of downstream signaling. By blocking the VEGFR-2 signaling pathway, these inhibitors can effectively halt the process of angiogenesis, thereby starving the tumor of its blood supply and inhibiting its growth. The synthesis of a library of 3-aryl-5-methylisoxazole-4-carboxylic acid derivatives through the Suzuki coupling reaction described herein provides a robust platform for structure-activity relationship (SAR) studies aimed at discovering novel and potent VEGFR-2 inhibitors for cancer therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. commerce.bio-rad.com [commerce.bio-rad.com]
- 5. Rational Drug Discovery for Isoxazole Based VEGFR2 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rational Drug Discovery for Isoxazole Based VEGFR2 Inhibition | Bentham Science [benthamscience.com]
- 7. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 8. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, in vitro anticancer activity and in silico studies of certain isoxazole-based carboxamides, ureates, and hydrazones as potential inhibitors of VEGFR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 3-Bromo-5-methylisoxazole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of common palladium-catalyzed cross-coupling reactions involving 3-Bromo-5-methylisoxazole-4-carboxylic acid and its derivatives. This versatile building block is a valuable scaffold in medicinal chemistry and drug discovery, enabling the synthesis of a diverse range of substituted isoxazoles. The following sections detail protocols for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination couplings.
It is important to note that the free carboxylic acid group may interfere with some basic reaction conditions. Therefore, it is often advantageous to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to the coupling reaction. The ester can be subsequently hydrolyzed to the desired carboxylic acid. The experimental details provided are based on established methodologies for similar heterocyclic systems and should be adapted and optimized for specific substrates and scales.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1][2] In the context of this compound, this reaction is instrumental in introducing aryl or heteroaryl substituents at the 3-position of the isoxazole ring. The resulting 3-aryl-5-methylisoxazole-4-carboxylic acids are key intermediates in the synthesis of various biologically active molecules.
Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | Dioxane | 110 | 16 | 80-90 |
| 3 | 3-Pyridinylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | DME/H₂O | 90 | 24 | 75-85 |
| 4 | 2-Thiopheneboronic acid | PdCl₂(dppf) (3) | - | Na₂CO₃ | DMF | 120 | 8 | 70-80 |
Note: Yields are typical ranges observed for similar substrates and should be considered as a guide.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of ethyl 3-bromo-5-methylisoxazole-4-carboxylate with an aryl boronic acid.
Materials:
-
Ethyl 3-bromo-5-methylisoxazole-4-carboxylate
-
Aryl boronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2 equivalents)
-
Anhydrous solvent (e.g., Toluene)
-
Degassed water
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask, add ethyl 3-bromo-5-methylisoxazole-4-carboxylate, the aryl boronic acid, the palladium catalyst, and the phosphine ligand.
-
Purge the flask with an inert gas for 10-15 minutes.
-
Add the anhydrous solvent and the base. If using a biphasic system, add degassed water.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously for the specified time (e.g., 12 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired ethyl 3-aryl-5-methylisoxazole-4-carboxylate.
-
The ester can be subsequently hydrolyzed to the carboxylic acid using standard conditions (e.g., LiOH in THF/water).
Heck Coupling
The Heck reaction facilitates the coupling of unsaturated halides with alkenes to form substituted alkenes.[3][4][5] For this compound, this reaction allows for the introduction of vinyl groups at the 3-position, which can serve as versatile handles for further synthetic transformations.
Data Presentation: Representative Heck Coupling Conditions
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N | DMF | 100 | 24 | 70-80 |
| 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | Acetonitrile | 80 | 18 | 75-85 |
| 3 | Acrylonitrile | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | Cy₂NMe | Dioxane | 120 | 12 | 65-75 |
| 4 | Cyclohexene | Herrmann's catalyst (1) | - | NaOAc | NMP | 140 | 36 | 50-60 |
Note: Yields are typical ranges observed for similar substrates and should be considered as a guide.
Experimental Protocol: Heck Coupling
This protocol provides a general method for the Heck coupling of methyl 3-bromo-5-methylisoxazole-4-carboxylate with an alkene.
Materials:
-
Methyl 3-bromo-5-methylisoxazole-4-carboxylate
-
Alkene (1.5 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., P(o-tolyl)₃, 4 mol%)
-
Base (e.g., Et₃N, 2 equivalents)
-
Anhydrous solvent (e.g., DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a sealed tube, combine methyl 3-bromo-5-methylisoxazole-4-carboxylate, the palladium catalyst, and the ligand.
-
Evacuate and backfill the tube with an inert gas.
-
Add the anhydrous solvent, the alkene, and the base via syringe.
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring for the specified time (e.g., 24 hours).
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate.
-
Purify the residue by flash chromatography to yield the 3-vinylisoxazole derivative.
Sonogashira Coupling
The Sonogashira coupling reaction is a highly efficient method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1][3][6] This reaction is particularly valuable for introducing alkynyl moieties onto the isoxazole ring at the 3-position, creating versatile intermediates for further synthetic elaborations, such as cycloadditions or the synthesis of complex conjugated systems.
Data Presentation: Representative Sonogashira Coupling Conditions
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 | 6 | 80-90 |
| 2 | Trimethylsilylacetylene | Pd(OAc)₂ (1.5) | CuI (3) | DIPA | Toluene | 80 | 8 | 85-95 |
| 3 | 1-Heptyne | Pd(dppf)Cl₂ (3) | CuBr (5) | Piperidine | DMF | 70 | 12 | 75-85 |
| 4 | Propargyl alcohol | Pd(PPh₃)₄ (5) | CuI (10) | i-Pr₂NEt | Acetonitrile | RT | 24 | 70-80 |
Note: Yields are typical ranges observed for similar substrates and should be considered as a guide. DIPA = Diisopropylamine.
Experimental Protocol: Sonogashira Coupling
The following is a general procedure for the Sonogashira coupling of an ester of this compound with a terminal alkyne.
Materials:
-
Ethyl 3-bromo-5-methylisoxazole-4-carboxylate
-
Terminal alkyne (1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)
-
Copper(I) salt (e.g., CuI, 4 mol%)
-
Base (e.g., Et₃N)
-
Anhydrous solvent (e.g., THF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask, add the palladium catalyst and copper(I) salt.
-
Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous solvent and the base, followed by ethyl 3-bromo-5-methylisoxazole-4-carboxylate and the terminal alkyne.
-
Stir the reaction mixture at the appropriate temperature (e.g., 60 °C) until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the mixture to room temperature and filter through a pad of celite, washing with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
The crude product is then purified by column chromatography to afford the 3-alkynylisoxazole derivative.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, coupling aryl halides with amines.[7][8][9] This reaction allows for the introduction of a wide range of primary and secondary amines at the 3-position of the isoxazole ring, providing access to a diverse array of 3-amino-5-methylisoxazole-4-carboxylic acid derivatives, which are of significant interest in medicinal chemistry.
Data Presentation: Representative Buchwald-Hartwig Amination Conditions
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | BINAP (4) | NaOt-Bu | Toluene | 100 | 18 | 75-85 |
| 2 | Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Dioxane | 110 | 24 | 80-90 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | t-BuOH | 90 | 16 | 70-80 |
| 4 | Indole | Pd(OAc)₂ (3) | BrettPhos (6) | K₂CO₃ | Toluene | 120 | 20 | 65-75 |
Note: Yields are typical ranges observed for similar substrates and should be considered as a guide.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol outlines a general procedure for the Buchwald-Hartwig amination of ethyl 3-bromo-5-methylisoxazole-4-carboxylate.
Materials:
-
Ethyl 3-bromo-5-methylisoxazole-4-carboxylate
-
Amine (1.2 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., BINAP, 4 mol%)
-
Base (e.g., NaOt-Bu, 1.5 equivalents)
-
Anhydrous solvent (e.g., Toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk tube, add the palladium catalyst, phosphine ligand, and base.
-
Evacuate and backfill the tube with an inert gas.
-
Add the anhydrous solvent, followed by ethyl 3-bromo-5-methylisoxazole-4-carboxylate and the amine.
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring for the specified time (e.g., 18 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired 3-amino-5-methylisoxazole-4-carboxylate derivative.
References
- 1. Subsituted arene synthesis by alkynylation [organic-chemistry.org]
- 2. Ethyl 3-(4-bromophenyl)-5-methylisoxazole-4-carboxylate | Sigma-Aldrich [sigmaaldrich.com]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
Application Notes: Utilization of 3-Bromo-5-methylisoxazole-4-carboxylic Acid in Solid-Phase Synthesis for Drug Discovery
Introduction
3-Bromo-5-methylisoxazole-4-carboxylic acid is a versatile heterocyclic building block ideal for solid-phase synthesis (SPS) and the generation of diverse small molecule libraries for drug discovery. The isoxazole scaffold is a privileged structure found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including anti-inflammatory, antibacterial, and anticancer activities.[1] The presence of a carboxylic acid handle allows for straightforward immobilization onto various solid supports, while the bromine atom at the 3-position serves as a key functional group for post-immobilization diversification through a variety of cross-coupling reactions. This enables the synthesis of large, focused libraries of 3,5-disubstituted-4-carboxamido-isoxazoles, which can be screened for novel therapeutic agents.
Key Features and Applications
-
Scaffold for Combinatorial Chemistry: The trifunctional nature of this compound (carboxylic acid for anchoring, bromo group for diversification, and the isoxazole ring as a stable core) makes it an excellent scaffold for combinatorial library synthesis.
-
Access to Diverse Chemical Space: The bromine atom can be readily substituted using various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura (C-C bond formation), Buchwald-Hartwig (C-N bond formation), Sonogashira (C-C bond formation), and Heck couplings. This allows for the introduction of a wide array of substituents at the 3-position of the isoxazole ring.
-
Solid-Phase Compatibility: The carboxylic acid moiety provides a convenient attachment point to amine-functionalized resins (e.g., Rink Amide resin) or hydroxyl-functionalized resins (e.g., Wang resin), enabling the use of established solid-phase synthesis workflows.
-
Drug Discovery Programs: Libraries generated from this scaffold can be screened in high-throughput screening (HTS) campaigns to identify hits for various biological targets. The isoxazole core is a known pharmacophore, increasing the probability of identifying biologically active compounds.
Experimental Protocols
This section provides detailed protocols for the immobilization of this compound onto a solid support, on-resin diversification via Suzuki-Miyaura cross-coupling, and subsequent cleavage to yield the final product.
Protocol 1: Immobilization of this compound on Rink Amide Resin
This protocol describes the coupling of the carboxylic acid to an amine-functionalized resin to generate a resin-bound carboxamide precursor.
Materials:
-
Rink Amide MBHA resin
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure® (Ethyl cyanohydroxyiminoacetate)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine (20% in DMF)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a solid-phase synthesis vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for an additional 15 minutes to remove the Fmoc protecting group.
-
Washing: Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).
-
Coupling Reaction:
-
In a separate vial, dissolve this compound (3 eq.), OxymaPure® (3 eq.), and DIC (3 eq.) in DMF.
-
Add the pre-activated solution to the deprotected resin.
-
Agitate the reaction mixture at room temperature for 4 hours.
-
-
Washing: Wash the resin with DMF (5 times), DCM (3 times), and finally methanol (2 times).
-
Drying: Dry the resin under vacuum. A small sample can be cleaved to confirm successful loading.
Protocol 2: On-Resin Diversification via Suzuki-Miyaura Cross-Coupling
This protocol details the palladium-catalyzed cross-coupling of an aryl boronic acid to the resin-bound 3-bromo-isoxazole.
Materials:
-
Resin-bound 3-bromo-5-methylisoxazole-4-carboxamide (from Protocol 1)
-
Aryl boronic acid (e.g., Phenylboronic acid, 4 eq.)
-
Palladium(II) acetate (Pd(OAc)₂, 0.1 eq.)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.2 eq.)
-
Potassium phosphate (K₃PO₄, 5 eq.)
-
1,4-Dioxane
-
Water
Procedure:
-
Resin Swelling: Swell the resin from Protocol 1 in 1,4-dioxane for 30 minutes.
-
Reaction Setup:
-
In a separate vial, add the aryl boronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Add 1,4-dioxane and a small amount of water (e.g., 10:1 dioxane:water).
-
Degas the mixture by bubbling with argon for 15 minutes.
-
-
Coupling Reaction:
-
Add the degassed catalyst-ligand-base mixture to the swollen resin.
-
Heat the reaction mixture at 80°C for 12 hours under an inert atmosphere.
-
-
Washing: Cool the resin to room temperature and wash with 1,4-dioxane (3 times), water (3 times), DMF (3 times), DCM (3 times), and methanol (2 times).
-
Drying: Dry the resin under vacuum.
Protocol 3: Cleavage and Purification
This protocol describes the cleavage of the final product from the solid support and its subsequent purification.
Materials:
-
Resin-bound product from Protocol 2
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Diethyl ether (cold)
Procedure:
-
Resin Preparation: Place the dried resin in a reaction vessel.
-
Cleavage: Add the cleavage cocktail to the resin and agitate at room temperature for 2 hours.
-
Filtration: Filter the resin and collect the filtrate containing the cleaved product.
-
Precipitation: Precipitate the crude product by adding the filtrate to cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the product, decant the ether, and repeat the ether wash twice.
-
Drying: Dry the crude product under vacuum.
-
Purification: Purify the crude product by preparative HPLC to obtain the final compound.
Data Presentation
Table 1: Representative Reaction Conditions for Solid-Phase Suzuki-Miyaura Coupling
| Parameter | Condition |
| Resin | Rink Amide MBHA |
| Substrate | Resin-bound 3-bromo-5-methylisoxazole-4-carboxamide |
| Boronic Acid | 4-Methoxyphenylboronic acid (4 eq.) |
| Catalyst | Pd(OAc)₂ (0.1 eq.) |
| Ligand | SPhos (0.2 eq.) |
| Base | K₃PO₄ (5 eq.) |
| Solvent | 1,4-Dioxane/H₂O (10:1) |
| Temperature | 80°C |
| Time | 12 h |
| Yield (crude) | 75-85% |
| Purity (after HPLC) | >95% |
Visualizations
Caption: Overall workflow for the solid-phase synthesis of isoxazole derivatives.
Caption: Suzuki-Miyaura cross-coupling cycle on the solid-supported bromo-isoxazole.
References
Application Notes and Protocols: Derivatization of 3-Bromo-5-methylisoxazole-4-carboxylic acid for Medicinal Chemistry
Introduction
3-Bromo-5-methylisoxazole-4-carboxylic acid is a versatile heterocyclic building block with significant potential in medicinal chemistry. The isoxazole scaffold is a privileged structure found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including anticancer, antibacterial, and anti-inflammatory activities.[1][2] The presence of a bromine atom at the 3-position offers a handle for further functionalization via cross-coupling reactions, while the carboxylic acid at the 4-position is readily derivatized into esters, amides, and other functional groups. This allows for the systematic exploration of the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties of lead compounds. These application notes provide detailed protocols for the synthesis of amide and ester derivatives of this compound and present data on the biological activities of structurally similar compounds.
Data Presentation
The derivatization of the carboxylic acid moiety of the isoxazole core can lead to compounds with potent biological activities. Below are tables summarizing the anticancer and potential antimicrobial activities of derivatives of a structurally similar isoxazole, 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid, which serve as a proxy for the potential of this compound derivatives.
Table 1: Anticancer Activity of 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide Derivatives
| Compound ID | Amine Moiety | Cancer Cell Line | IC₅₀ (µg/mL)[3] |
| 1a | N-(4-(tert-butyl)phenyl) | HeLa | 39.80 |
| 1b | N-(3,4-dimethoxyphenyl) | Hep3B | ~23 |
| 1c | N-(2,5-dimethoxyphenyl) | Hep3B | ~23 |
| 1d | N-(3,4-dimethoxyphenyl) | HeLa | 18.62 |
Data is for 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide derivatives as reported in the literature.[3]
Table 2: Representative Antimicrobial Activity of Isoxazole Derivatives
| Compound Type | Representative Derivative | Target Organism | Activity (MIC µM) |
| Isoxazole-3-carboxamide | N-(4-chlorophenyl)-5-methylisoxazole-3-carboxamide | M. tuberculosis H37Rv | 6.25[4] |
| Isoxazole-3-carboxamide | N-(3,4-dichlorophenyl)-5-methylisoxazole-3-carboxamide | M. tuberculosis H37Rv | 3.125[4] |
| Isoxazole Ester | Ethyl 2-(5-methyl-3-phenylisoxazole-4-carboxamido)-4-methylthiazole-5-carboxylate | Fusarium graminearum | 32-58% inhibition at 100 mg/L[5] |
Note: The data in this table is for structurally related isoxazole derivatives to indicate the potential antimicrobial activities of derivatives of this compound.
Experimental Protocols
The following protocols describe general procedures for the synthesis of amide and ester derivatives of this compound.
Protocol 1: Synthesis of 3-Bromo-5-methylisoxazole-4-carboxamides via Amide Coupling
This protocol outlines a standard procedure for the coupling of this compound with a primary or secondary amine using a carbodiimide coupling agent.
Materials:
-
This compound
-
Desired primary or secondary amine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add the desired amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution (3x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of 3-Bromo-5-methylisoxazole-4-carboxylates via Fischer Esterification
This protocol describes the acid-catalyzed esterification of this compound with an alcohol.
Materials:
-
This compound
-
Anhydrous alcohol (e.g., methanol, ethanol)
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in a large excess of the anhydrous alcohol (which also serves as the solvent).
-
While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents).
-
Attach a reflux condenser and heat the mixture to reflux for 4-8 hours.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess alcohol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution (3x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to afford the pure ester.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Caption: General synthetic routes for the derivatization of this compound.
References
- 1. WO2006038657A1 - 3-bromo-5,5-dimethyl-4,5-dihydroisoxazole and method for producing same - Google Patents [patents.google.com]
- 2. WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 3. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN107721941B - Preparation method of 3-amino-5-methyl isoxazole - Google Patents [patents.google.com]
- 5. DE3731850A1 - METHOD FOR PRODUCING 3-AMINO-5-METHYLISOXAZOLE - Google Patents [patents.google.com]
Application Notes and Protocols for the Quantitative Analysis of 3-Bromo-5-methylisoxazole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantification of 3-Bromo-5-methylisoxazole-4-carboxylic acid in various sample matrices. The protocols are based on established analytical techniques for structurally similar compounds and are intended to serve as a comprehensive guide for method development and validation. Two primary analytical techniques are presented: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine analysis and quality control, and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for highly sensitive and selective quantification in complex matrices.
Overview of Analytical Techniques
The quantification of this compound can be effectively achieved using modern chromatographic techniques. The choice of method depends on the specific requirements of the analysis, such as the desired sensitivity, the complexity of the sample matrix, and the intended application.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is a robust and widely accessible technique suitable for the analysis of bulk drug substances, process monitoring, and quality control of pharmaceutical formulations where the concentration of the analyte is relatively high.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This method offers superior sensitivity and selectivity, making it the ideal choice for bioanalytical studies (e.g., plasma, urine), impurity profiling, and trace-level quantification where the analyte is present at very low concentrations.
Quantitative Data Summary
The following table summarizes typical performance characteristics that can be expected upon validation of the described analytical methods. These values are illustrative and may vary based on the specific instrumentation and laboratory conditions.
| Parameter | HPLC-UV Method | LC-MS/MS Method |
| Linearity (r²) | > 0.999 | > 0.999 |
| Quantification Range | 0.1 - 100 µg/mL | 0.05 - 500 ng/mL |
| Limit of Detection (LOD) | ~0.03 µg/mL | ~0.01 ng/mL |
| Limit of Quantification (LOQ) | ~0.1 µg/mL | ~0.05 ng/mL |
| Precision (%RSD) | < 2% | < 10% |
| Accuracy (%Recovery) | 98 - 102% | 95 - 105% |
| Specificity | Good | Excellent |
Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol outlines a reversed-phase HPLC method for the quantification of this compound.
3.1.1. Instrumentation and Materials
-
HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Formic acid (analytical grade).
-
Ultrapure water.
-
This compound reference standard.
3.1.2. Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
3.1.3. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with the mobile phase to achieve concentrations within the desired quantification range (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL).
-
Sample Preparation:
-
Drug Substance: Accurately weigh and dissolve the sample in methanol to obtain a theoretical concentration within the calibration range.
-
Formulated Product: The sample preparation will depend on the formulation. An extraction step with a suitable solvent (e.g., methanol, acetonitrile) may be required, followed by dilution to the appropriate concentration.
-
3.1.4. Analysis Workflow
Caption: HPLC-UV analysis workflow.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This protocol is designed for the sensitive and selective quantification of this compound in complex biological matrices. Due to the polar nature of carboxylic acids, which can result in poor retention on reversed-phase columns and inefficient ionization, derivatization is often employed to improve analytical performance.[1][2] This protocol provides a general approach that may require optimization for specific applications.
3.2.1. Instrumentation and Materials
-
LC-MS/MS system (e.g., Triple Quadrupole) with an electrospray ionization (ESI) source.
-
UPLC/HPLC system.
-
C18 reversed-phase UPLC/HPLC column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Acetonitrile (LC-MS grade).
-
Methanol (LC-MS grade).
-
Formic acid (LC-MS grade).
-
Ultrapure water.
-
This compound reference standard.
-
Internal Standard (IS) (e.g., a stable isotope-labeled analog).
-
Derivatization agent (optional, e.g., 3-nitrophenylhydrazine (3-NPH) with EDC and pyridine).[1][3]
3.2.2. Chromatographic and MS Conditions
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | To be optimized for best separation |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Negative |
| MRM Transitions | To be determined by infusing a standard solution. Precursor ion [M-H]⁻. |
| Source Parameters | To be optimized (e.g., capillary voltage, source temperature, gas flows). |
3.2.3. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Prepare as described in the HPLC-UV section.
-
Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with the appropriate solvent (e.g., 50:50 acetonitrile:water) to cover the desired concentration range (e.g., 0.05 to 500 ng/mL).
-
Sample Preparation (e.g., Plasma):
-
To 100 µL of plasma sample, add the internal standard.
-
Perform protein precipitation by adding 300 µL of cold acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube.
-
(Optional Derivatization Step) The supernatant can be evaporated to dryness and reconstituted in the derivatization solution. Follow a validated derivatization protocol.[1]
-
The final extract is then injected into the LC-MS/MS system.
-
3.2.4. Analysis Workflow
Caption: LC-MS/MS bioanalytical workflow.
References
- 1. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC-MS/MS Method Package for Short Chain Fatty Acids : Shimadzu (Europe) [shimadzu.eu]
Application Note: HPLC and LC-MS Analysis of 3-Bromo-5-methylisoxazole-4-carboxylic Acid
[AN-001]
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note provides a detailed protocol for the identification and quantification of 3-Bromo-5-methylisoxazole-4-carboxylic acid using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS). The described methods are suitable for purity assessment, stability studies, and pharmacokinetic analysis in drug discovery and development.
Introduction
This compound is a heterocyclic compound belonging to the isoxazole class. Isoxazole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including antibacterial, antiviral, and anti-inflammatory properties[1]. Accurate and robust analytical methods are crucial for the characterization and quantification of such compounds throughout the drug development process. This document outlines optimized protocols for both HPLC and LC-MS analysis.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Data of this compound
| Property | Value | Reference |
| Molecular Formula | C₅H₄BrNO₃ | [] |
| Molecular Weight | 205.99 g/mol | [] |
| Boiling Point | 349.62 °C at 760 mmHg | [] |
| Density | 1.865 g/cm³ | [] |
| Appearance | White to off-white solid | [3] |
| Storage | 2-8°C | [4] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This protocol describes a reversed-phase HPLC method for the separation and quantification of this compound.
3.1.1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (≥98%)
-
Methanol (HPLC grade)
3.1.2. Instrumentation and Chromatographic Conditions
Table 2: HPLC Instrumentation and Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 254 nm |
3.1.3. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase A to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dissolve the sample in methanol and dilute with mobile phase A to a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol provides a sensitive and selective method for the detection and quantification of this compound, particularly in complex matrices.
3.2.1. Materials and Reagents
-
Same as for HPLC analysis.
3.2.2. Instrumentation and Conditions
Table 3: LC-MS Instrumentation and Conditions
| Parameter | Condition |
| LC System | |
| LC System | Waters ACQUITY UPLC H-Class or equivalent |
| Column | C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-1 min: 5% B; 1-5 min: 5-95% B; 5-6 min: 95% B; 6-6.1 min: 5% B; 6.1-8 min: 5% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| MS System | |
| Mass Spectrometer | Waters ACQUITY QDa Mass Detector or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 1.5 kV |
| Cone Voltage | 15 V |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 600 L/hr |
| Data Acquisition | Selected Ion Recording (SIR) |
| Monitored Ion (m/z) | [M-H]⁻: 204.9 |
3.2.2. Standard and Sample Preparation
-
Follow the same procedure as for HPLC analysis, but use lower concentrations for the working standards appropriate for the higher sensitivity of the LC-MS system (e.g., 1, 5, 10, 25, 50, 100 ng/mL).
Method Validation (Summary)
A full method validation should be performed according to ICH guidelines. Key parameters to evaluate are summarized in Table 4.
Table 4: Method Validation Parameters
| Parameter | HPLC | LC-MS |
| Linearity | ||
| Range | 1-100 µg/mL | 1-100 ng/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.995 |
| Precision (%RSD) | ||
| Intraday | < 2% | < 15% |
| Interday | < 2% | < 15% |
| Accuracy (% Recovery) | 98-102% | 85-115% |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.1 ng/mL |
| Limit of Quantification (LOQ) | ~0.5 µg/mL | ~0.5 ng/mL |
| Specificity | Peak purity assessment | No interfering peaks at the retention time of the analyte |
Experimental Workflow and Diagrams
The general workflow for the analysis of this compound is depicted below.
Caption: General workflow for HPLC and LC-MS analysis.
The logical relationship for method selection based on analytical needs is outlined below.
Caption: Method selection guide.
Conclusion
The HPLC and LC-MS methods detailed in this application note are suitable for the routine analysis of this compound. The HPLC method provides a reliable approach for purity and assay determination, while the LC-MS method offers high sensitivity and selectivity for trace-level quantification and identification in complex sample matrices. These protocols can be readily implemented in a quality control or research laboratory setting.
References
Application of 3-Bromo-5-methylisoxazole-4-carboxylic acid in the synthesis of enzyme inhibitors.
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 3-Bromo-5-methylisoxazole-4-carboxylic acid as a key building block in the synthesis of various enzyme inhibitors. The isoxazole moiety is a versatile scaffold in medicinal chemistry, known for its ability to participate in various biological interactions. The specific substitution pattern of this compound offers a unique starting point for the development of potent and selective inhibitors for a range of enzymatic targets.
Overview of Applications
This compound serves as a versatile starting material for the synthesis of a variety of enzyme inhibitors through the formation of amide bonds. The carboxylic acid group provides a convenient handle for coupling with a diverse range of amine-containing fragments, allowing for the exploration of chemical space and the optimization of inhibitor potency and selectivity. This scaffold has been implicated in the development of inhibitors for several important enzyme classes, including protein kinases, viral polymerases, and other enzymes involved in critical biological pathways.
Synthesis of Protein Kinase CK2 Inhibitors
Background: Casein Kinase 2 (CK2) is a serine/threonine kinase that is constitutively active and plays a crucial role in cell growth, proliferation, and survival. Its dysregulation is linked to various cancers, making it an attractive target for therapeutic intervention. Several potent CK2 inhibitors feature a core structure that can be accessed from isoxazole carboxylic acids.
Synthetic Approach: A common strategy for synthesizing CK2 inhibitors involves the amide coupling of an isoxazole carboxylic acid with an appropriate amine-containing heterocyclic scaffold. The resulting carboxamide can then be further elaborated to generate potent inhibitors like CX-4945 (Silmitasertib).
Experimental Protocol: General Amide Coupling
A general procedure for the synthesis of isoxazole-carboxamide derivatives from this compound is as follows:
-
Activation of the Carboxylic Acid: To a solution of this compound (1 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane or DMF), add a coupling agent such as HATU (1.1 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2 equivalents).
-
Reaction Mixture: Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester.
-
Addition of Amine: Add the desired amine (1 equivalent) to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-16 hours.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with an acidic aqueous solution (e.g., 1N HCl), a basic aqueous solution (e.g., saturated NaHCO3), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Quantitative Data for Isoxazole-Based CK2 Inhibitors
While direct synthesis of CX-4945 from this compound is not explicitly detailed in the provided search results, the isoxazole scaffold is a key feature of many potent CK2 inhibitors. The following table includes inhibitory data for CX-4945 and a related analog, demonstrating the potential of this class of compounds.
| Compound | Target | Ki (nM) | IC50 (nM) | Reference |
| CX-4945 (Silmitasertib) | CK2 | 0.38 | 1 | [1][2] |
| Compound 1c | CK2 | - | 0.23 | [3] |
Casein Kinase 2 (CK2) Signaling Pathway
Caption: Simplified signaling pathway of Casein Kinase 2 (CK2).
Synthesis of AMPA Receptor Modulators
Background: α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system. Modulators of AMPA receptors have therapeutic potential for a range of neurological and psychiatric disorders. Isoxazole-4-carboxamides have been identified as potent modulators of AMPA receptor activity.
Synthetic Approach: Similar to the synthesis of kinase inhibitors, the core of these modulators can be constructed via amide bond formation between this compound and various substituted anilines or other amine-containing fragments.
Experimental Protocol: Synthesis of Isoxazole-4-Carboxamide Derivatives
The general amide coupling protocol described for the synthesis of CK2 inhibitors can be adapted for the synthesis of AMPA receptor modulators by selecting the appropriate amine starting material.
Quantitative Data for Isoxazole-4-Carboxamide AMPA Receptor Modulators
The following table summarizes the inhibitory effects of several isoxazole-4-carboxamide derivatives on AMPA receptor-mediated currents.
| Compound | Target Receptor | Inhibition of Current (%) | IC50 (µM) | Reference |
| CIC-1 | GluA2 | ~8-fold | - | [4] |
| CIC-2 | GluA2 | ~7.8-fold | - | [4] |
| ISX-8 | GluA2 / GluA2/3 | Significant | 4.6 / 4.79 | [5] |
| ISX-11 | GluA2 / GluA2/3 | Significant | 4.4 / 4.62 | [5] |
AMPA Receptor Signaling and Modulation Workflow
Caption: Workflow for synthesis and screening of AMPA modulators.
Synthesis of Hepatitis C Virus (HCV) NS5B Polymerase Inhibitors
Background: The Hepatitis C virus NS5B protein is an RNA-dependent RNA polymerase that is essential for the replication of the viral genome. It is a prime target for the development of direct-acting antiviral agents. Several classes of non-nucleoside inhibitors targeting allosteric sites on the NS5B polymerase have been developed, with some incorporating isoxazole scaffolds.
Synthetic Approach: this compound can be utilized as a starting point to synthesize isoxazole-4-carboxamide derivatives that can be evaluated for their inhibitory activity against HCV NS5B polymerase.
Experimental Protocol: Synthesis of Potential HCV NS5B Polymerase Inhibitors
The general amide coupling protocol can be employed, using amines that are designed to interact with the allosteric binding pockets of the NS5B enzyme.
Quantitative Data for Isoxazole-Based HCV NS5B Polymerase Inhibitors
While specific inhibitors derived directly from this compound are not detailed in the provided search results, various isoxazole-containing compounds have shown inhibitory activity against the HCV NS5B polymerase.
| Compound Class | Target | IC50 Range (µM) | Reference |
| 1,5-Benzodiazepines | NS5B Polymerase | 3.0 - 7.9 | [6] |
| Thiophene-2-carboxylic acids | NS5B Polymerase | Potent Inhibition | [7] |
| 5,6-Dihydroxypyrimidine-4-carboxylic acids | NS5B Polymerase | Potent Inhibition | [8] |
HCV NS5B Polymerase Inhibition Workflow
Caption: Synthesis and evaluation of HCV NS5B polymerase inhibitors.
Conclusion
This compound is a valuable and versatile building block for the synthesis of a wide range of enzyme inhibitors. Its utility in constructing diverse chemical libraries through straightforward amide coupling reactions makes it an important tool for drug discovery and development. The examples provided for inhibitors of Protein Kinase CK2, AMPA receptors, and HCV NS5B polymerase highlight the broad applicability of this scaffold in medicinal chemistry. Further exploration of derivatives of this compound is warranted to discover novel and potent inhibitors for various therapeutic targets.
References
- 1. Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][2,6]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pre-clinical characterization of CX-4945, a potent and selective small molecule inhibitor of CK2 for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 5-(3-Chlorophenylamino)benzo[ c][2,6]naphthyridine Derivatives as Highly Selective CK2 Inhibitors with Potent Cancer Cell Stemness Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isoxazole-Carboxamide Modulators of GluA2-Containing α-Amino-3-hydroxy-5-methyl-4-isoxazole-propionic Acid Receptors in Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of a novel class of Hepatitis C Polymerase Inhibitors [natap.org]
- 7. Inhibitors of the Hepatitis C Virus Polymerase; Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Active site inhibitors of HCV NS5B polymerase. The development and pharmacophore of 2-thienyl-5,6-dihydroxypyrimidine-4-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 3-Bromo-5-methylisoxazole-4-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 3-Bromo-5-methylisoxazole-4-carboxylic acid from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I might encounter after the synthesis of this compound?
A1: Common impurities can include unreacted starting materials, over-brominated or under-brominated species, and byproducts from hydrolysis or other side reactions. Depending on the synthetic route, potential impurities could be starting materials like ethyl 2-cyano-3-ethoxybut-2-enoate or related precursors, as well as hydrolysis byproducts.[1] In bromination reactions, it's possible to have mixtures of mono- and di-bromo derivatives.
Q2: What is the recommended first step to isolate the crude this compound from the reaction mixture?
A2: An initial acidic workup is typically recommended. After the reaction is complete, quenching with water and acidifying the aqueous layer to a low pH (around 2) with an acid like 1N HCl will protonate the carboxylic acid, making it less soluble in water and facilitating its extraction into an organic solvent like ethyl acetate.
Q3: Which purification techniques are most effective for this compound?
A3: The most effective purification techniques are typically recrystallization and silica gel column chromatography. The choice between them depends on the nature and quantity of the impurities. Recrystallization is excellent for removing small amounts of impurities if a suitable solvent is found, while column chromatography is better for separating mixtures with components of different polarities.[2]
Q4: What are some suitable solvents for the recrystallization of this compound?
A4: Finding a suitable recrystallization solvent requires experimentation. A good solvent will dissolve the compound when hot but not when cold. Common choices for carboxylic acids include ethanol, methanol, ethyl acetate, toluene, or mixtures of solvents like ethyl acetate/hexanes or ethanol/water.
Q5: How can I monitor the purity of my fractions during column chromatography?
A5: Thin-layer chromatography (TLC) is the standard method for monitoring the purity of fractions. A small spot from each fraction is placed on a TLC plate, which is then developed in an appropriate solvent system. The spots are visualized under UV light or with a staining agent to identify the fractions containing the pure product.
Troubleshooting Guides
Problem 1: Low yield after extraction and isolation.
| Possible Cause | Troubleshooting Step |
| Incomplete Extraction | Ensure the aqueous layer was sufficiently acidified (pH ~2) to fully protonate the carboxylic acid. Perform multiple extractions (e.g., 3 x 50 mL of ethyl acetate) to maximize recovery from the aqueous phase. |
| Product is partially soluble in the aqueous phase | Saturate the aqueous layer with NaCl (brine) before extraction to decrease the solubility of the organic product in the aqueous phase. |
| Emulsion formation during extraction | Add a small amount of brine or gently swirl the separatory funnel instead of vigorous shaking. If an emulsion persists, it may be broken up by filtration through a pad of celite. |
Problem 2: The compound does not crystallize during recrystallization.
| Possible Cause | Troubleshooting Step |
| Too much solvent was used | Evaporate some of the solvent to increase the concentration of the product and induce crystallization. |
| Solution cooled too quickly | Allow the solution to cool slowly to room temperature and then place it in an ice bath to promote the formation of purer crystals. |
| Presence of significant impurities | If the product is highly impure, it may inhibit crystallization. In this case, an initial purification by column chromatography followed by recrystallization is recommended. |
| "Oiling out" instead of crystallization | This occurs when the solute is insoluble in the solvent at the boiling point. Add a co-solvent in which the compound is more soluble to the hot mixture until the oil dissolves, then cool slowly. |
Problem 3: Poor separation during column chromatography.
| Possible Cause | Troubleshooting Step |
| Inappropriate solvent system (eluent) | Optimize the eluent system using TLC. A good system will give the desired compound an Rf value of approximately 0.3-0.4. A common eluent for similar compounds is a mixture of hexane and ethyl acetate.[2] |
| Column was not packed properly | Ensure the silica gel is packed uniformly without any air bubbles or cracks to prevent channeling. |
| Sample was overloaded | Use an appropriate amount of silica gel for the amount of crude product. A general rule of thumb is a 50:1 to 100:1 ratio of silica gel to crude product by weight. |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
-
Dissolution : Dissolve the crude reaction mixture in an organic solvent like ethyl acetate.
-
Basification : Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1M solution of sodium hydroxide (NaOH). The carboxylic acid will deprotonate and move into the aqueous layer as its carboxylate salt.
-
Separation of Layers : Separate the aqueous layer containing the product salt from the organic layer containing neutral and basic impurities.
-
Acidification : Cool the aqueous layer in an ice bath and acidify with concentrated HCl or 1N HCl until the pH is approximately 2. The this compound will precipitate out as a solid.
-
Isolation : Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
Protocol 2: Purification by Column Chromatography
-
Slurry Preparation : Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexanes and ethyl acetate).
-
Column Packing : Pack a glass column with the silica gel slurry, ensuring no air bubbles are trapped.
-
Sample Loading : Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully load the dried silica-adsorbed sample onto the top of the packed column.
-
Elution : Elute the column with the chosen solvent system, collecting fractions in test tubes.
-
Fraction Analysis : Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation : Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Data Presentation
| Property | Value | Reference |
| Molecular Formula | C₅H₄BrNO₃ | |
| Molecular Weight | 205.99 g/mol | [] |
| Appearance | White to cream powder | [4] |
| Purity (Typical) | >95% | [] |
| Melting Point | 118-128 °C | [4] |
| Boiling Point | 349.62 °C at 760 mmHg | [] |
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for purification issues.
References
Technical Support Center: Synthesis of 3-Bromo-5-methylisoxazole-4-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Bromo-5-methylisoxazole-4-carboxylic acid.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common impurities I might encounter in the synthesis of this compound?
A1: Based on common synthetic routes, the most likely impurities include unreacted starting materials, isomeric byproducts, intermediates from incomplete reactions, and products of side reactions. A summary of potential impurities is provided in the table below.
| Impurity ID | Impurity Name | Source / Reason for Presence | Typical Analytical Signal (Hypothetical) |
| IMP-01 | Ethyl 3-bromo-5-methylisoxazole-4-carboxylate | Incomplete hydrolysis of the ester precursor. | Additional peak in HPLC/LC-MS with a higher molecular weight corresponding to the ethyl ester. |
| IMP-02 | 5-Bromo-3-methylisoxazole-4-carboxylic acid | Regioisomeric byproduct of the cyclization reaction. | Peak with the same mass as the product in LC-MS, but a different retention time in HPLC. May require specific NMR analysis for confirmation. |
| IMP-03 | 5-Methylisoxazole-4-carboxylic acid | Incomplete bromination of the isoxazole ring. | Peak in HPLC/LC-MS with a lower molecular weight corresponding to the non-brominated analogue. |
| IMP-04 | 3,5-Dibromoisoxazole-4-carboxylic acid | Over-bromination of the isoxazole ring. | Peak in HPLC/LC-MS with a higher molecular weight corresponding to the di-brominated product. |
| IMP-05 | 3-Bromo-5-methylisoxazole | Decarboxylation of the final product due to excessive heat or harsh acidic/basic conditions. | Peak in HPLC/LC-MS with a lower molecular weight corresponding to the loss of CO2. |
| IMP-06 | Starting Material (e.g., Ethyl 2-bromoacetoacetate) | Unreacted starting material from the initial cyclization step. | Corresponding peak in HPLC/LC-MS. |
Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A2: Low yields can stem from several factors. Here are some common causes and troubleshooting steps:
-
Incomplete Reaction: The reaction may not have reached completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider extending the reaction time or moderately increasing the temperature.
-
-
Suboptimal Reagent Stoichiometry: Incorrect ratios of reactants can lead to the formation of side products or unreacted starting materials.
-
Solution: Carefully control the stoichiometry of your reactants. A slight excess of one reagent (e.g., hydroxylamine) may be beneficial, but large excesses should be avoided.
-
-
Poor Quality of Starting Materials: Impurities in starting materials can inhibit the reaction or lead to unwanted side reactions.
-
Solution: Ensure the purity of your starting materials. Recrystallize or distill them if necessary.
-
-
Inefficient Purification: Significant product loss can occur during workup and purification.
-
Solution: Optimize your extraction and crystallization procedures. Ensure the pH is correctly adjusted during aqueous workup to maximize the precipitation or extraction of the carboxylic acid.
-
Q3: I am observing an isomeric impurity that is difficult to separate. How can I minimize its formation?
A3: The formation of the regioisomeric impurity, 5-Bromo-3-methylisoxazole-4-carboxylic acid (IMP-02), is a common challenge in isoxazole synthesis.
-
Control of Reaction Conditions: The regioselectivity of the cyclization reaction can be highly dependent on the reaction conditions.
-
Solution: Carefully control the temperature and the rate of addition of reagents. Running the reaction at a lower temperature may improve selectivity.
-
-
Choice of Base: The base used can influence the formation of the intermediate enolate and thus the regiochemical outcome.
-
Solution: Experiment with different bases (e.g., sodium ethoxide, triethylamine, DBU) to see if it impacts the isomer ratio.
-
-
Purification Strategy: If the isomer is still formed, a robust purification method is necessary.
-
Solution: Fractional crystallization can sometimes be effective. Alternatively, preparative HPLC may be required for complete separation.
-
Experimental Protocols
Synthesis of Ethyl 3-Bromo-5-methylisoxazole-4-carboxylate (Precursor)
This protocol describes a plausible method for the synthesis of the ethyl ester precursor, which can then be hydrolyzed to the final carboxylic acid.
-
Reaction Setup: To a solution of ethyl 2-bromoacetoacetate (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq).
-
Reaction Execution: Stir the mixture at room temperature for 30 minutes, then heat to reflux for 4-6 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase).
-
Workup: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.
Hydrolysis to this compound
-
Reaction Setup: Dissolve the purified ethyl 3-bromo-5-methylisoxazole-4-carboxylate (1.0 eq) in a mixture of ethanol and a 2M aqueous solution of sodium hydroxide (2.0 eq).
-
Reaction Execution: Stir the mixture at 60°C for 2-4 hours.
-
Monitoring: Monitor the disappearance of the starting material by TLC or LC-MS.
-
Workup: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted ester.
-
Product Isolation: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 2M hydrochloric acid. The product will precipitate as a white solid.
-
Purification: Filter the solid, wash with cold water, and dry under vacuum to yield the final product.
Visualizations
Caption: Synthetic workflow for this compound.
Overcoming low yields in the bromination of 5-methylisoxazole-4-carboxylic acid
This guide provides troubleshooting advice and optimized protocols to address common challenges, particularly low yields, encountered during the bromination of 5-methylisoxazole-4-carboxylic acid. The information is intended for researchers, chemists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Why am I consistently getting low yields when trying to brominate 5-methylisoxazole-4-carboxylic acid to obtain the 3-bromo derivative?
Low yields are typically the result of competing side reactions or suboptimal reaction conditions. The primary culprits include:
-
Competing Radical Bromination: The most common side reaction is the bromination of the C5-methyl group, which proceeds through a radical pathway (the Wohl-Ziegler reaction).[1][2] This is especially likely if the reaction is exposed to UV light or if radical initiators are present.
-
Over-bromination: Using an overly reactive brominating agent like elemental bromine (Br₂) without careful control can lead to the formation of di-brominated products.
-
Decarboxylation: Aromatic carboxylic acids can undergo decarboxylative bromination, leading to the loss of the carboxyl group and formation of a bromo-isoxazole derivative, which is a different product entirely.[3][4]
-
Ring Opening: Under certain harsh halogenating conditions, the isoxazole ring itself can be susceptible to cleavage.[5]
-
Impure Reagents: N-Bromosuccinimide (NBS) can decompose over time to release bromine. Using freshly recrystallized NBS is recommended to minimize side reactions.[2][6]
Q2: My analysis shows a significant amount of 5-(bromomethyl)isoxazole-4-carboxylic acid. How can I prevent this side product?
The formation of 5-(bromomethyl)isoxazole-4-carboxylic acid indicates that a radical bromination is occurring at the methyl group. To favor electrophilic aromatic substitution on the ring at the 3-position, you must suppress the radical pathway:
-
Avoid Radical Initiators: Do not use radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.[1][2]
-
Protect from Light: Conduct the reaction in the dark, for example, by wrapping the reaction flask in aluminum foil, to prevent photochemical initiation of radical reactions.
-
Choose the Right Solvent: Radical brominations are favored in non-polar solvents like carbon tetrachloride (CCl₄).[2] For electrophilic ring bromination, use polar aprotic solvents like N,N-Dimethylformamide (DMF) or acetonitrile.[1]
Q3: Which brominating agent is best for this reaction: N-Bromosuccinimide (NBS) or molecular bromine (Br₂)?
For achieving high selectivity and minimizing side products, N-Bromosuccinimide (NBS) is the recommended reagent.[1][7]
-
NBS is a milder and more selective source of electrophilic bromine, especially for electron-rich aromatic and heterocyclic systems.[2] It is also a crystalline solid that is safer and easier to handle than liquid bromine.[8]
-
Molecular Bromine (Br₂) is a very strong electrophile and can be less selective, often leading to over-bromination and other side reactions if not used in precise stoichiometric amounts and under carefully controlled conditions.[9]
Q4: Can a catalyst improve the yield and selectivity of the 3-bromo product?
Yes, using a catalyst can significantly enhance the efficiency of electrophilic bromination.
-
Acid Catalysis: The presence of a strong acid can increase the electrophilicity of the brominating agent. However, care must be taken as strong acids can also promote side reactions.
-
Lewis Base Additives: Recent methods have shown that Lewis basic additives, such as mandelic acid, can interact with NBS via halogen bonding to increase the electropositive character of the bromine atom, thereby promoting a more efficient and regioselective aromatic bromination under mild, aqueous conditions.[10][11]
Data Presentation: Comparison of Bromination Conditions
The following table summarizes expected outcomes from different reaction conditions to guide your experimental design.
| Brominating Agent | Solvent | Catalyst / Initiator | Conditions | Expected Major Product | Potential Issues / Side Products |
| NBS (Recommended) | DMF or Acetonitrile | None | Room Temp, Dark | 3-Bromo-5-methylisoxazole-4-carboxylic acid | Low conversion if unoptimized. |
| NBS | Acetonitrile / Water | Mandelic Acid (catalytic) | Room Temp, Dark | This compound | High selectivity and yield.[10][11] |
| NBS | CCl₄ | AIBN or UV Light | Reflux | 5-(Bromomethyl)isoxazole-4-carboxylic acid | Undesired radical substitution product.[2] |
| Br₂ | Acetic Acid | None | 0 °C to Room Temp | This compound | Mixture of mono- and di-brominated products; low selectivity. |
| Br₂ | Concentrated H₂SO₄ | None | Room Temp | This compound | Potential for decarboxylation and degradation. |
Visualizations
Caption: Competing pathways in the bromination of 5-methylisoxazole-4-carboxylic acid.
Caption: Troubleshooting workflow for low-yield bromination reactions.
Experimental Protocols
Protocol 1: Selective Bromination at the 3-Position using N-Bromosuccinimide (NBS)
This protocol is optimized for selectivity to minimize the formation of the 5-(bromomethyl) side product.
Materials:
-
5-methylisoxazole-4-carboxylic acid
-
N-Bromosuccinimide (NBS), recrystallized from water
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask wrapped in aluminum foil
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: To a foil-wrapped round-bottom flask under a nitrogen or argon atmosphere, add 5-methylisoxazole-4-carboxylic acid (1.0 eq).
-
Dissolution: Add anhydrous DMF to dissolve the starting material (approx. 5-10 mL per gram of starting material).
-
Reagent Addition: Add N-Bromosuccinimide (1.05 - 1.1 eq) to the solution in portions at room temperature while stirring. A slight exotherm may be observed.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by TLC or LC-MS (typically 4-12 hours).
-
Work-up: Once the starting material is consumed, pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
-
Washing: Wash the organic layer sequentially with saturated aqueous sodium thiosulfate (to quench any remaining NBS/bromine), saturated aqueous sodium bicarbonate, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization (e.g., from an ethyl acetate/hexanes mixture) or by column chromatography on silica gel to afford pure this compound.
Protocol 2: Classical Bromination using Molecular Bromine
This method is an alternative but may require more optimization to achieve good selectivity. Caution: Molecular bromine is highly toxic and corrosive. Handle only in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
5-methylisoxazole-4-carboxylic acid
-
Molecular Bromine (Br₂)
-
Glacial Acetic Acid
-
Ice-water bath
-
Other work-up reagents as listed in Protocol 1
Procedure:
-
Reaction Setup: Dissolve 5-methylisoxazole-4-carboxylic acid (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a dropping funnel and magnetic stirrer.
-
Cooling: Cool the solution to 0-5 °C using an ice-water bath.
-
Reagent Addition: Add a solution of molecular bromine (1.0 eq) in glacial acetic acid dropwise to the cooled reaction mixture over 30-60 minutes. Maintain the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC or LC-MS.
-
Work-up and Purification: Follow steps 5-8 as described in Protocol 1. The initial quench with sodium thiosulfate is particularly important to neutralize unreacted bromine.
References
- 1. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 2. glaserr.missouri.edu [glaserr.missouri.edu]
- 3. Iron Photocatalysis Enabling Decarboxylative Bromination of (Hetero)Aryl Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Transition-metal-free decarboxylative bromination of aromatic carboxylic acids - Chemical Science (RSC Publishing) DOI:10.1039/C8SC01016A [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 7. nbinno.com [nbinno.com]
- 8. Scholars Crossing - Liberty University Research Week: Optimizing a Lab-Friendly Radical Bromination Reaction [digitalcommons.liberty.edu]
- 9. Bromination - Wordpress [reagents.acsgcipr.org]
- 10. par.nsf.gov [par.nsf.gov]
- 11. Bromoarene synthesis by bromination or substitution [organic-chemistry.org]
Technical Support Center: Optimizing Suzuki Coupling with 3-Bromo-5-methylisoxazole-4-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki coupling of 3-Bromo-5-methylisoxazole-4-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when performing a Suzuki coupling with this compound?
A1: The main challenges with this substrate arise from a combination of factors inherent to its structure:
-
Electron-deficient heterocycle: The isoxazole ring is electron-deficient, which can influence the rates of oxidative addition and reductive elimination in the catalytic cycle.
-
Carboxylic acid functionality: The acidic proton of the carboxylic acid can interfere with the basic reaction conditions, potentially neutralizing the base and hindering the transmetalation step. The carboxylate may also coordinate to the palladium catalyst, leading to deactivation.
-
Potential for decarboxylation: Isoxazole-4-carboxylic acids can be susceptible to decarboxylation under thermal or catalytic conditions, leading to the formation of 3-bromo-5-methylisoxazole as a significant byproduct.
-
Side reactions: As with many Suzuki couplings, side reactions such as debromination (hydrodehalogenation) of the starting material and homocoupling of the boronic acid can occur, reducing the yield of the desired product.
Q2: Should I protect the carboxylic acid group before attempting the Suzuki coupling?
A2: Protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) is a common strategy to avoid potential complications arising from the acidic proton. This can prevent interference with the base and minimize catalyst inhibition. However, this adds extra steps to the synthetic route (protection and deprotection). Direct coupling of the carboxylic acid is possible but may require careful optimization of the reaction conditions, particularly the choice of base and solvent.
Q3: Which palladium catalyst and ligands are most suitable for this reaction?
A3: The choice of catalyst and ligand is critical for a successful Suzuki coupling with this substrate. While traditional catalysts like Pd(PPh₃)₄ can be effective, more advanced systems often provide better results for challenging heteroaryl couplings.[1] Consider screening the following:
-
Palladium Precatalysts: Pd(OAc)₂, Pd₂(dba)₃
-
Ligands:
-
Bulky, electron-rich phosphines: Ligands like SPhos, XPhos, and RuPhos are often highly effective for coupling electron-deficient heteroaryl halides as they promote both oxidative addition and reductive elimination.
-
Palladacycles: Pre-formed palladium complexes that are often more stable and efficient.
-
Pd(dppf)Cl₂: This catalyst is often a good starting point for many cross-coupling reactions.[1]
-
Q4: What is the best choice of base and solvent for this reaction?
A4: The base and solvent system must be carefully selected to ensure efficient transmetalation without promoting side reactions.
-
Bases: A thorough screening of bases is recommended.
-
Inorganic bases: K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used. K₃PO₄ is often effective for challenging couplings.
-
Fluoride bases: KF can be a milder option, particularly if base-sensitive functional groups are present.[1]
-
When using the free carboxylic acid, a higher equivalence of base will be required to neutralize the acidic proton in addition to promoting the catalytic cycle.
-
-
Solvents: A variety of solvents and solvent mixtures can be employed.
-
Aprotic polar solvents: Dioxane, THF, and DMF are common choices.
-
Aqueous mixtures: Often, a mixture of an organic solvent with water (e.g., dioxane/water) is used to facilitate the dissolution of the inorganic base.[2]
-
Ensure all solvents are properly degassed to prevent catalyst oxidation.
-
Q5: How can I minimize the formation of side products like debromination and homocoupling?
A5: Minimizing side products requires careful control of the reaction conditions:
-
Debromination (Hydrodehalogenation): This can be caused by sources of hydride in the reaction. Ensure the use of dry, degassed solvents. Lowering the reaction temperature or shortening the reaction time may also be beneficial. The choice of catalyst and ligand system can also influence the extent of this side reaction.[1]
-
Homocoupling of the Boronic Acid: This is often more prevalent with Pd(II) precatalysts. Using a Pd(0) source like Pd(PPh₃)₄ can sometimes mitigate this issue.[1] Ensuring a stoichiometric balance between the coupling partners is also important.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki coupling of this compound.
Problem 1: Low or No Conversion of Starting Material
| Possible Cause | Troubleshooting Action |
| Inactive Catalyst | Use a fresh batch of palladium catalyst and ligand. Ensure proper storage under an inert atmosphere. Consider screening different catalyst/ligand combinations (see FAQ 3). |
| Insufficiently Basic Conditions | If using the free carboxylic acid, ensure at least one extra equivalent of base is added to neutralize the acidic proton. Screen stronger bases like K₃PO₄ or Cs₂CO₃. |
| Poor Solubility of Reagents | Try different solvents or solvent mixtures (e.g., dioxane/water, THF/water, DMF). Gentle heating may improve solubility. |
| Low Reaction Temperature | Gradually increase the reaction temperature. Microwave irradiation can sometimes be effective for sluggish reactions.[1] |
| Oxygen Contamination | Thoroughly degas all solvents and ensure the reaction is maintained under a positive pressure of an inert gas (Argon or Nitrogen). |
Problem 2: Significant Formation of Debrominated Starting Material
| Possible Cause | Troubleshooting Action |
| Presence of a Hydrogen Source | Use anhydrous solvents. Ensure the boronic acid is of high purity and free from protic impurities. |
| Reaction Conditions are Too Harsh | Lower the reaction temperature and/or shorten the reaction time. Monitor the reaction progress closely by TLC or LC-MS. |
| Inappropriate Catalyst/Ligand System | Some catalyst systems are more prone to dehalogenation. Screen different palladium catalysts and ligands. |
Problem 3: Predominant Homocoupling of the Boronic Acid
| Possible Cause | Troubleshooting Action |
| Use of a Pd(II) Precatalyst | Pd(II) sources can promote homocoupling during their reduction to the active Pd(0) species. Using a Pd(0) source like Pd(PPh₃)₄ can sometimes mitigate this.[1] |
| Oxygen in the Reaction Mixture | Ensure the reaction is performed under strictly anaerobic conditions. |
| Incorrect Stoichiometry | Use a slight excess (1.1-1.2 equivalents) of the boronic acid. |
Problem 4: Evidence of Decarboxylation
| Possible Cause | Troubleshooting Action |
| High Reaction Temperature | Lower the reaction temperature. Consider using a more active catalyst that allows for lower reaction temperatures. |
| Prolonged Reaction Time | Monitor the reaction closely and work it up as soon as the starting material is consumed. |
| Choice of Base/Solvent | The reaction environment can influence decarboxylation. Screen different base and solvent combinations. |
Data Presentation: Reaction Condition Screening
The following tables provide a template for systematically screening reaction conditions to optimize the Suzuki coupling of this compound (or its ester).
Table 1: Catalyst and Ligand Screening
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 12 | |
| 2 | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ | Toluene/H₂O (10:1) | 100 | 12 | |
| 3 | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | Dioxane | 110 | 16 | |
| 4 | Pd(PPh₃)₄ (5) | - | K₂CO₃ | DME/H₂O (4:1) | 90 | 24 |
Table 2: Base and Solvent Screening
| Entry | Catalyst System | Base (2 equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃/SPhos | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 12 | |
| 2 | Pd₂(dba)₃/SPhos | Cs₂CO₃ | Dioxane | 110 | 12 | |
| 3 | Pd₂(dba)₃/SPhos | K₃PO₄ | Toluene/H₂O (10:1) | 100 | 12 | |
| 4 | Pd₂(dba)₃/SPhos | KF | THF/H₂O (4:1) | 80 | 18 | |
| 5 | Pd₂(dba)₃/SPhos | Na₂CO₃ | DMF | 120 | 8 |
Experimental Protocols
General Protocol for Suzuki Coupling of Ethyl 3-Bromo-5-methylisoxazole-4-carboxylate
This protocol describes a general procedure for the Suzuki-Miyaura coupling of the ethyl ester of the title compound.
Materials:
-
Ethyl 3-bromo-5-methylisoxazole-4-carboxylate (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1.5 mol%)
-
Phosphine ligand (e.g., SPhos, 3 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Degassed solvent (e.g., Toluene/H₂O, 10:1)
Procedure:
-
To a flame-dried Schlenk flask, add ethyl 3-bromo-5-methylisoxazole-4-carboxylate, the arylboronic acid, the palladium catalyst, the phosphine ligand, and the base.
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring for the specified time (e.g., 12 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: Troubleshooting workflow for low-yielding reactions.
Caption: Potential reaction pathways and side reactions.
References
Technical Support Center: Esterification of Hindered Isoxazole Carboxylic Acids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the esterification of sterically hindered isoxazole carboxylic acids.
Troubleshooting Guides
This section addresses common issues encountered during the esterification of hindered isoxazole carboxylic acids, offering potential causes and solutions in a question-and-answer format.
Question 1: My esterification reaction shows low or no conversion of the starting isoxazole carboxylic acid. What are the likely causes and how can I improve the yield?
Answer:
Low or no conversion in the esterification of hindered isoxazole carboxylic acids is a frequent challenge, primarily due to the steric hindrance around the carboxylic acid group. Several factors could be contributing to this issue. A systematic approach to troubleshooting is recommended.
Potential Causes & Solutions:
-
Insufficient Activation of the Carboxylic Acid: The carboxylic acid needs to be activated to a more reactive species for the alcohol to attack, especially with hindered substrates.
-
Solution: Employ robust coupling agents known to be effective for hindered systems. Consider switching from standard carbodiimides like DCC or EDC alone to more potent activating agents. The use of additives like 4-dimethylaminopyridine (DMAP) is often crucial for efficient esterification.[1][2] The Yamaguchi esterification, which uses 2,4,6-trichlorobenzoyl chloride, is particularly effective for creating highly reactive mixed anhydrides suitable for coupling with hindered alcohols.[3][4][5][6][7]
-
-
Inappropriate Reaction Conditions: The chosen reaction conditions may not be optimal for the specific isoxazole substrate and alcohol.
-
Solution:
-
Temperature: While many modern esterification methods are performed at room temperature, increasing the temperature may be necessary for particularly challenging substrates. However, be cautious of potential side reactions at elevated temperatures.
-
Reaction Time: Hindered esterifications often require longer reaction times. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
-
Solvent: Ensure that all reactants are fully dissolved in the chosen solvent. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are commonly used.[4]
-
-
-
Steric Hindrance of the Alcohol: If you are using a bulky or sterically hindered alcohol, the reaction will be more challenging.
-
Solution: If possible, consider using a less hindered alcohol. If the specific hindered alcohol is required, employing a more powerful activation method like the Yamaguchi esterification is recommended.[5]
-
-
Reagent Quality: Degradation of reagents, especially coupling agents and anhydrous solvents, can lead to failed reactions.
-
Solution: Use freshly opened or properly stored anhydrous solvents and high-quality reagents.
-
Question 2: I am observing significant formation of a white precipitate that is not my product, and it's difficult to remove. What is this byproduct and how can I manage it?
Answer:
The white precipitate is likely N,N'-dicyclohexylurea (DCU) if you are using dicyclohexylcarbodiimide (DCC) as your coupling agent.[8] This is a common issue in Steglich esterifications.
Solutions:
-
Filtration: DCU is generally insoluble in many common organic solvents, so it can often be removed by filtration. However, its complete removal can be challenging.
-
Alternative Coupling Agents: To avoid the formation of insoluble urea byproducts, consider using a water-soluble carbodiimide like N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC). The corresponding urea byproduct is water-soluble and can be easily removed during an aqueous workup.[9]
-
Alternative Esterification Methods: Methods like the Yamaguchi esterification or Mitsunobu reaction do not produce urea byproducts, thus simplifying purification.[3][4][5][6][7][10]
Question 3: My isoxazole-containing starting material appears to be degrading under the reaction conditions. Are there specific side reactions I should be aware of?
Answer:
While the isoxazole ring is generally stable, certain conditions can lead to degradation or side reactions.
Potential Side Reactions:
-
Ring Opening: Strong acidic or basic conditions, especially at elevated temperatures, can potentially lead to the opening of the isoxazole ring. The N-O bond in the isoxazole ring is susceptible to cleavage under certain reductive or harsh acidic/basic conditions.
-
Reaction with Ring Substituents: If your isoxazole has other functional groups, they may react under the esterification conditions.
-
Solution: Protect sensitive functional groups before carrying out the esterification. Choose a method with high chemoselectivity.
-
Frequently Asked Questions (FAQs)
Q1: Which esterification method is best for a highly hindered isoxazole carboxylic acid?
A1: For highly hindered systems, the Yamaguchi esterification is often the method of choice.[4][5][6][7] It proceeds through a highly reactive mixed anhydride, which is effective at acylating sterically demanding alcohols. The Steglich esterification with a carbodiimide and a catalytic amount of DMAP is also a very good option for sterically demanding substrates.[1][2] The Mitsunobu reaction can also be effective, particularly if inversion of stereochemistry at the alcohol center is desired.[10][11][12]
Q2: What is the role of DMAP in Steglich esterification?
A2: 4-Dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst. It reacts with the O-acylisourea intermediate (formed from the carboxylic acid and DCC/EDC) to form a highly reactive N-acylpyridinium salt. This intermediate is more susceptible to nucleophilic attack by the alcohol than the O-acylisourea itself, thus accelerating the reaction and suppressing the formation of the N-acylurea byproduct.[2]
Q3: Can I use Fischer esterification for my hindered isoxazole carboxylic acid?
A3: Fischer esterification, which involves heating a carboxylic acid and an alcohol with a strong acid catalyst, is generally not recommended for sterically hindered carboxylic acids. The equilibrium is often unfavorable, and the harsh acidic conditions and high temperatures can lead to low yields and potential degradation of the isoxazole ring.[13]
Q4: How can I remove the triphenylphosphine oxide byproduct from a Mitsunobu reaction?
A4: Triphenylphosphine oxide can be challenging to remove completely by standard column chromatography. Several strategies can be employed:
-
Crystallization: In some cases, triphenylphosphine oxide can be crystallized from the reaction mixture.
-
Modified Reagents: Using polymer-bound triphenylphosphine can simplify removal, as the byproduct can be filtered off.
-
Alternative Workups: Specific precipitation or extraction techniques have been developed to remove triphenylphosphine oxide.
Data Presentation
The following tables summarize typical reaction conditions and reported yields for the esterification of various isoxazole carboxylic acids. Note that direct comparison between methods for the same substrate is limited in the literature.
Table 1: Steglich Esterification Conditions and Yields
| Isoxazole Carboxylic Acid | Alcohol | Coupling Agent | Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Benzoic Acid (model) | tert-Butanol | DCC | DMAP | DCM | RT | 3 | 90 | [14] |
| Monoethyl fumarate (model) | tert-Butanol | DCC | DMAP | DCM | RT | 3 | 76-81 | [14] |
| Hindered Acids (general) | Various | DCC/EDC | DMAP | Various | RT | 3-24 | Good to Excellent | [1][2] |
Table 2: Mitsunobu Reaction Conditions and Yields
| Isoxazole Carboxylic Acid | Alcohol | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Nitrobenzoic acid | Menthol (hindered) | PPh₃, DEAD | THF | 0 to 40 | 17 | 90-95 | [15] |
| General Carboxylic Acids | Primary/Secondary Alcohols | PPh₃, DEAD/DIAD | THF | 0 to RT | Several | Good | [11][12] |
Table 3: Yamaguchi Esterification Conditions and Yields
| Isoxazole Carboxylic Acid | Alcohol | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Aliphatic Carboxylic Acids (general) | Hindered Alcohols | 2,4,6-Trichlorobenzoyl chloride, Et₃N, DMAP | Toluene | RT | 1-12 | High | [4][5][6] |
| Complex Natural Product Fragments | Various | 2,4,6-Trichlorobenzoyl chloride, Et₃N, DMAP | Toluene/THF | RT | - | 60-79 | [4][7] |
Experimental Protocols
Protocol 1: General Procedure for Steglich Esterification
-
To a solution of the hindered isoxazole carboxylic acid (1.0 eq) and the alcohol (1.2 eq) in anhydrous dichloromethane (DCM) is added 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
The solution is cooled to 0 °C in an ice bath.
-
N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq) is added in one portion.
-
The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 3-24 hours.
-
The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the precipitated dicyclohexylurea (DCU) is removed by filtration.
-
The filtrate is washed successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.[14]
Protocol 2: General Procedure for Mitsunobu Reaction
-
To a solution of the hindered isoxazole carboxylic acid (1.5 eq) and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous tetrahydrofuran (THF) is added the alcohol (1.0 eq).
-
The solution is cooled to 0 °C in an ice bath.
-
A solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) in THF is added dropwise over 30 minutes.
-
The reaction mixture is allowed to warm to room temperature and stirred for 4-24 hours.
-
The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to separate the desired ester from triphenylphosphine oxide and the hydrazine byproduct.[11][12]
Protocol 3: General Procedure for Yamaguchi Esterification
-
To a solution of the hindered isoxazole carboxylic acid (1.0 eq) in anhydrous toluene is added triethylamine (Et₃N, 1.1 eq).
-
2,4,6-Trichlorobenzoyl chloride (1.1 eq) is added, and the mixture is stirred at room temperature for 1-2 hours to form the mixed anhydride.
-
In a separate flask, a solution of the alcohol (1.5 eq) and 4-dimethylaminopyridine (DMAP, 3.0 eq) in anhydrous toluene is prepared.
-
The solution of the mixed anhydride is added slowly to the alcohol/DMAP solution at room temperature.
-
The reaction mixture is stirred at room temperature for 1-12 hours.
-
The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is diluted with ethyl acetate and washed with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.[4][6][7]
Visualizations
Caption: Troubleshooting workflow for low yield in esterification reactions.
Caption: Simplified mechanism of Steglich esterification highlighting the role of DMAP.
References
- 1. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Steglich Esterification [organic-chemistry.org]
- 3. Yamaguchi Esterification [organic-chemistry.org]
- 4. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Yamaguchi esterification - Wikipedia [en.wikipedia.org]
- 6. jk-sci.com [jk-sci.com]
- 7. Frontiers | Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review [frontiersin.org]
- 8. 5,5'-Dimethyl-3,3'-azoisoxazole as a new heterogeneous azo reagent for esterification of phenols and selective esterification of benzylic alcohols under Mitsunobu conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 10. glaserr.missouri.edu [glaserr.missouri.edu]
- 11. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 12. organic-synthesis.com [organic-synthesis.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. Organic Syntheses Procedure [orgsyn.org]
Side reactions to avoid during the synthesis of 3-Bromo-5-methylisoxazole-4-carboxylic acid derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during the synthesis of 3-bromo-5-methylisoxazole-4-carboxylic acid and its derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting
Side Reactions Involving the Isoxazole Core
Q1: My initial synthesis of the isoxazole ring is producing a significant amount of the 3-methylisoxazole isomer. How can I improve regioselectivity for the desired 5-methyl product?
A1: The formation of isomeric impurities is a common challenge in the synthesis of substituted isoxazoles. The regioselectivity is highly dependent on the reaction conditions during the initial cyclization step.
-
Potential Cause: The cyclization reaction conditions (e.g., temperature, pH, choice of base) are not optimized to favor the formation of the 5-methyl isomer over the 3-methyl isomer.
-
Suggested Solution: Precise control over the reaction temperature during the cyclization of ethyl ethoxymethyleneacetoacetic ester with hydroxylamine is crucial. Maintaining a temperature range of -20°C to 10°C can significantly reduce the formation of the ethyl-3-methylisoxazole-4-carboxylate impurity to as low as 0.1%.[1] Using a mild base like sodium acetate can also improve the selectivity of the reaction.[1]
Q2: I'm observing significant product loss and the formation of unknown byproducts, particularly when using strong bases or transition metals. What is causing this degradation?
A2: The isoxazole ring, while aromatic, is susceptible to cleavage under certain conditions. This ring-opening is a major decomposition pathway.
-
Potential Cause 1: Base-Induced Ring Opening. Isoxazoles are known to decompose or rearrange under basic conditions.[2] This can lead to the formation of β-enaminone intermediates through cleavage of the N-O bond.[3][4]
-
Potential Cause 2: Transition Metal-Catalyzed Ring Opening. Various transition metals, including iron and ruthenium, can catalyze the ring-opening of isoxazoles, leading to reactive nitrene or β-nitrile carbonyl intermediates that can form various other products.[2][5]
-
Suggested Solutions:
-
Avoid using strong bases when working with the isoxazole core. If a base is necessary, use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) and maintain low temperatures.[6]
-
Be cautious with transition metal catalysts. If a cross-coupling reaction is intended, screen different catalysts and conditions to minimize isoxazole decomposition.[2]
-
Side Reactions During Carboxylic Acid Derivatization
Q3: During amide coupling or esterification at elevated temperatures, I am observing gas evolution and the formation of 3-bromo-5-methylisoxazole. What is this side reaction?
A3: This is a classic decarboxylation reaction, where the carboxylic acid group at the C4 position is lost as carbon dioxide.
-
Potential Cause: Isoxazole-4-carboxylic acids can be susceptible to decarboxylation upon heating.[7] The energy required for amide bond formation or some esterification methods can be sufficient to trigger this unwanted side reaction.
-
Suggested Solutions:
-
Amide Coupling: Use coupling reagents that are effective at room temperature or slightly below (e.g., HATU, HBTU, or EDC with an additive like HOBt or OxymaPure®).[8] This avoids the need for high temperatures.
-
Esterification: If performing a Fischer esterification, which often requires heat, carefully control the reaction temperature and time to find a balance between ester formation and decarboxylation.[6] Alternatively, consider milder, room-temperature esterification methods, such as using an alkyl halide with a base like cesium carbonate.
-
Q4: My amide coupling reaction to form a derivative is slow and gives low yields. What are the common pitfalls?
A4: Low yields in amide coupling reactions are frequently due to issues with reactant activation, solubility, or the nucleophilicity of the amine.
-
Potential Cause 1: Poor Carboxylic Acid Activation. The chosen coupling reagent may not be efficient enough for this specific substrate.
-
Potential Cause 2: Low Nucleophilicity of the Amine. Sterically hindered or electron-deficient amines react more slowly.[6]
-
Potential Cause 3: Solubility Issues. The carboxylic acid starting material or the amine may not be fully soluble in the chosen solvent, limiting the reaction rate.[6]
-
Suggested Solutions:
-
For difficult couplings, switch to a more powerful coupling reagent like HATU.[6]
-
Increase the reaction temperature moderately, but be mindful of the risk of decarboxylation (see Q3).
-
Ensure all reactants are fully dissolved. Polar aprotic solvents like DMF or NMP are often good choices for amide coupling reactions.[6][9]
-
Use a suitable non-nucleophilic base, such as DIPEA or triethylamine (TEA), to neutralize any acid formed during the reaction.[6]
-
Quantitative Data Summary
The following table summarizes key quantitative data regarding the optimization of the synthesis of 5-methylisoxazole-4-carboxylic acid derivatives, focusing on minimizing side reactions.
| Parameter | Condition | Observed Outcome | Reference |
| Isomer Formation | Cyclization at -20°C to 10°C with NaOAc | Reduces ethyl-3-methylisoxazole-4-carboxylate impurity to ~0.1% | [1] |
| Hydrolysis to Acid | 60% aqueous H₂SO₄ at 80-88°C (3.5 hours) | High yield, reduces byproduct formation compared to CH₃COOH:HCl (9 hours) | [1] |
| Final Product Purity | Optimized multi-step process | 99.8-100% HPLC potency of the final anilide derivative | [1] |
| Amide Coupling Yield | 5-Methyl-3-phenyl-isoxazole-4-carboxylic acid with various anilines using EDC/DMAP in DCM | 59% - 67.5% yield for different substituted anilides | [9] |
Experimental Protocols
Protocol 1: Synthesis of 5-Methylisoxazole-4-carboxylic Acid
This protocol is adapted from a patented industrial process.[1]
-
Step A: Ethyl Ethoxymethyleneacetoacetic Ester Formation: React ethyl acetoacetate, triethyl orthoformate, and acetic anhydride at a temperature between 100°C and 150°C until the reaction is complete (monitored by GC).
-
Step B: Cyclization to Ethyl-5-methylisoxazole-4-carboxylate: Cool the product from Step A. In a separate vessel, prepare a solution of hydroxylamine sulfate and sodium acetate in water. Add the crude ethyl ethoxymethyleneacetoacetic ester to the hydroxylamine solution while maintaining the temperature between -5°C and 10°C. Stir until cyclization is complete.
-
Step C: Hydrolysis to 5-Methylisoxazole-4-carboxylic Acid: Isolate the crude ester from Step B. Add it to a 60% aqueous solution of sulfuric acid. Heat the mixture to 80-88°C and continuously remove the ethanol byproduct via distillation. The reaction typically takes 3-4 hours. Cool the mixture to induce crystallization of the product, 5-methylisoxazole-4-carboxylic acid. Filter and wash the solid to obtain the pure acid.
Protocol 2: General Procedure for Amide Coupling
This protocol is based on the synthesis of related isoxazole-carboxamide derivatives.[9]
-
Dissolve this compound (1.0 eq), DMAP (0.2 eq), and EDC·HCl (1.1 eq) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF).
-
Stir the mixture under an inert atmosphere (e.g., Argon or Nitrogen) at room temperature for 30 minutes.
-
Add the desired amine (1.05 eq) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Visualizations
Synthetic and Side Reaction Pathways
Caption: Overall workflow for the synthesis of 3-Bromo-5-methylisoxazole-4-carboxamide derivatives and key points where side reactions occur.
Troubleshooting Logic for Low Yield in Amide Coupling
Caption: A troubleshooting flowchart to diagnose and solve issues of low yield during the final amide coupling step.
References
- 1. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]
Solubility issues of 3-Bromo-5-methylisoxazole-4-carboxylic acid in organic solvents
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility issues with 3-Bromo-5-methylisoxazole-4-carboxylic acid in organic solvents.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am having difficulty dissolving this compound in my chosen organic solvent. What are the initial steps I should take?
A1: Initial difficulties in dissolving this compound can often be overcome with simple techniques. First, ensure your solvent is pure and dry, as contaminants can affect solubility. We recommend starting with gentle agitation or stirring. If the compound remains insoluble, consider the following troubleshooting steps outlined in the workflow below.
Q2: What types of organic solvents are likely to be most effective for dissolving this compound?
A2: Due to the presence of a polar carboxylic acid group and a moderately polar isoxazole ring, polar aprotic solvents and polar protic solvents are generally good starting points. Carboxylic acids tend to be soluble in polar solvents.[1][2] Consider solvents such as:
-
Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF)
-
Polar Protic Solvents: Methanol, Ethanol
-
Ethers: Tetrahydrofuran (THF), 1,4-Dioxane
-
Chlorinated Solvents: Dichloromethane (DCM)[3]
The methyl and bromo substituents on the isoxazole ring contribute to some non-polar character, which may allow for some solubility in less polar solvents, though likely to a lesser extent.
Q3: Can I use heat to improve the solubility of the compound?
A3: Yes, gentle heating can be an effective method to increase the solubility of many organic compounds. However, it is crucial to do so with caution to avoid potential degradation. We recommend heating the mixture in small increments while continuously stirring and monitoring for any changes in color or the appearance of degradation products. The boiling point of this compound is reported to be 349.62°C at 760 mmHg, providing a wide temperature range for gentle heating.[]
Q4: The compound dissolves initially but then precipitates out of solution. What could be the cause?
A4: This phenomenon, known as supersaturation, can occur when a solution is prepared at an elevated temperature and then cooled, or if the solvent begins to evaporate. If you are working at room temperature, ensure your container is well-sealed to prevent solvent loss. If you heated the solution to dissolve the compound, it might be necessary to maintain a slightly elevated temperature or to prepare a more dilute solution to keep it stable at room temperature.
Q5: Would using a co-solvent system be beneficial?
A5: A co-solvent system can be highly effective in enhancing solubility.[1] By mixing two or more miscible solvents with different polarities, you can fine-tune the solvent properties to better match the solute. For example, if your compound has poor solubility in a non-polar solvent, gradually adding a polar co-solvent like ethanol or DMSO can significantly improve dissolution.
Q6: How does sonication help in dissolving the compound?
A6: Sonication uses ultrasonic waves to agitate the solvent and break down solute particles. This process increases the surface area of the solid that is in contact with the solvent, which can accelerate the rate of dissolution. It is a useful technique for compounds that are slow to dissolve under standard stirring conditions.[1]
Solubility Data
| Solvent | Temperature (°C) | Solubility (mg/mL) | Observations |
| Dimethyl Sulfoxide (DMSO) | |||
| N,N-Dimethylformamide (DMF) | |||
| Methanol | |||
| Ethanol | |||
| Tetrahydrofuran (THF) | |||
| Dichloromethane (DCM) | |||
| Acetonitrile | |||
| Ethyl Acetate | |||
| Toluene | |||
| Add other solvents as needed |
Experimental Protocol: Determination of Solubility
This protocol provides a general method for determining the solubility of this compound in a given organic solvent.
Materials:
-
This compound
-
Selected organic solvent(s)
-
Vials with screw caps
-
Analytical balance
-
Vortex mixer or magnetic stirrer
-
Temperature-controlled shaker or water bath
-
Centrifuge
-
Micropipettes
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer (optional, for accurate quantification)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a vial containing a known volume of the selected solvent (e.g., 1 mL). The solid should be present in excess to ensure a saturated solution is formed.
-
Seal the vial tightly to prevent solvent evaporation.
-
Agitate the mixture at a constant temperature using a shaker or stirrer for a predetermined period (e.g., 24 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.
-
Centrifuge the vials at a high speed to pellet the remaining solid.
-
-
Quantification of Dissolved Solute:
-
Carefully withdraw a known volume of the clear supernatant using a micropipette.
-
Gravimetric Method (Simpler, less accurate):
-
Transfer the supernatant to a pre-weighed vial.
-
Evaporate the solvent completely under a gentle stream of nitrogen or in a vacuum oven.
-
Weigh the vial containing the dried solute. The difference in weight will give you the mass of the dissolved compound.
-
-
Chromatographic/Spectroscopic Method (More accurate):
-
Dilute the supernatant with a known volume of a suitable solvent.
-
Analyze the concentration of the compound using a pre-calibrated HPLC or UV-Vis spectrophotometer.
-
-
-
Calculation of Solubility:
-
Calculate the solubility in mg/mL using the following formula:
-
Solubility (mg/mL) = Mass of dissolved compound (mg) / Volume of solvent used (mL)
-
-
Troubleshooting Workflow for Solubility Issues
The following diagram illustrates a logical workflow for troubleshooting solubility problems with this compound.
Caption: Troubleshooting workflow for dissolving this compound.
References
Technical Support Center: Recrystallization of 3-Bromo-5-methylisoxazole-4-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions for the recrystallization of high-purity 3-Bromo-5-methylisoxazole-4-carboxylic acid. The following information is designed for researchers, scientists, and professionals in drug development to address common challenges encountered during the purification process.
Troubleshooting Guide
This guide addresses specific issues that may arise during the recrystallization of this compound.
Issue 1: The compound does not dissolve in the chosen solvent, even with heating.
-
Possible Cause: The solvent is not suitable for dissolving this compound. Carboxylic acids often exhibit good solubility in polar organic solvents.[1][2]
-
Solution:
-
Select an appropriate solvent: Experiment with small amounts of your crude product in different solvents to find a suitable one. Good starting points for a substituted aromatic carboxylic acid like this are ethanol, methanol, ethyl acetate, or acetone.[1][3]
-
Increase the volume of solvent: Add the solvent in small increments to the heated mixture.
-
Try a solvent mixture (co-solvent system): If the compound is very soluble in one solvent and poorly soluble in another, a co-solvent system can be effective.[4] For example, dissolve the compound in a minimal amount of a hot "good" solvent (e.g., ethanol) and then add a "poor" solvent (e.g., water or hexane) dropwise until the solution becomes slightly cloudy. Reheat to clarify and then allow to cool.
-
Issue 2: The compound "oils out" instead of forming crystals.
-
Possible Cause: The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated to a high degree upon cooling.[5] Impurities can also lower the melting point of the crude material, contributing to this issue.
-
Solution:
-
Re-heat and add more solvent: Re-heat the solution until the oil redissolves. Add more of the primary solvent to decrease the saturation level and then allow it to cool more slowly.[5]
-
Lower the cooling temperature: If the compound has a low melting point, you may need to cool the solution to a lower temperature to induce crystallization.
-
Use a different solvent: Select a solvent with a lower boiling point.
-
Issue 3: No crystals form upon cooling, or crystallization is very slow.
-
Possible Cause: The solution is not sufficiently saturated, or there are no nucleation sites for crystal growth to begin.
-
Solution:
-
Induce crystallization:
-
Scratch the inner surface of the flask: Use a glass rod to gently scratch the flask below the solvent level. This can create microscopic nucleation sites.[5]
-
Add a seed crystal: If you have a small amount of pure this compound, add a tiny crystal to the cooled solution to initiate crystallization.[5]
-
-
Reduce the solvent volume: If crystallization does not occur, reheat the solution and evaporate some of the solvent to increase the concentration of the compound. Then, allow it to cool again.[5]
-
Cool to a lower temperature: Place the flask in an ice bath or refrigerator to further decrease the solubility of the compound.
-
Issue 4: The resulting crystals are colored or appear impure.
-
Possible Cause: Colored impurities are co-crystallizing with your product.
-
Solution:
-
Use activated charcoal: After dissolving the crude compound in the hot solvent, add a small amount of activated charcoal to the solution. The charcoal will adsorb the colored impurities.
-
Perform a hot filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any insoluble impurities. Be cautious to prevent premature crystallization in the funnel.[4]
-
Repeat the recrystallization: A second recrystallization may be necessary to achieve the desired purity.
-
Issue 5: The recovery yield is very low.
-
Possible Cause:
-
Too much solvent was used, causing a significant amount of the compound to remain in the mother liquor.[5]
-
Premature crystallization occurred during a hot filtration step.
-
The compound is highly soluble in the wash solvent.
-
-
Solution:
-
Minimize the amount of hot solvent: Use only the minimum amount of hot solvent required to fully dissolve the crude product.
-
Cool the mother liquor: To recover more product, cool the filtrate in an ice bath to further decrease the solubility of your compound.
-
Choose an appropriate wash solvent: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to minimize dissolution of the product.
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Based on the structure (an aromatic carboxylic acid), good starting points for solvent screening include ethanol, methanol, ethyl acetate, and acetone.[1][3] A co-solvent system, such as ethanol/water or ethyl acetate/hexane, may also be effective.[1][4] It is recommended to perform small-scale solubility tests to determine the optimal solvent or solvent system.
Q2: How can I perform a small-scale solubility test?
A2: Place a small amount of your crude compound (e.g., 10-20 mg) into several test tubes. To each tube, add a different potential solvent dropwise at room temperature, observing the solubility. If the compound does not dissolve, gently heat the test tube and continue adding the solvent dropwise until the solid dissolves. A good recrystallization solvent will require heating to dissolve the compound and will show crystal formation upon cooling.
Q3: How can I prevent premature crystallization during hot filtration?
A3: To prevent the solution from cooling and depositing crystals in the funnel during hot filtration, you can pre-heat the filtration apparatus (funnel and receiving flask) in an oven. Using a stemless funnel and fluted filter paper will also speed up the filtration process, minimizing the time for cooling.[4] Keeping the solution at or near its boiling point just before and during filtration is also crucial.
Data Presentation
Table 1: Potential Solvents for Recrystallization of this compound
| Solvent | Rationale | Potential Issues |
| Ethanol | Often used for recrystallizing isoxazole derivatives.[3] Good for moderately polar compounds. | May require the addition of water as an anti-solvent if solubility is too high. |
| Methanol | Similar to ethanol, a good polar protic solvent. | High solubility may lead to lower recovery. |
| Ethyl Acetate | A moderately polar solvent that is a good choice for many organic compounds. | Lower boiling point may be advantageous. |
| Acetone | A polar aprotic solvent that can be effective. | Its high volatility can be a challenge to work with. |
| Water | As a carboxylic acid, it may have some solubility in hot water. | Likely a poor solvent at room temperature, making it a good candidate for a co-solvent system. |
| Hexane/Ethyl Acetate | A common co-solvent system where solubility can be finely tuned. | The ratio needs to be determined experimentally. |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent. Heat the mixture on a hot plate with stirring. Continue to add small portions of the hot solvent until the compound just dissolves.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If charcoal was added or if there are insoluble impurities, perform a hot filtration using a pre-warmed stemless funnel and fluted filter paper.
-
Crystallization: Cover the flask and allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur during this time. To maximize yield, the flask can then be placed in an ice bath.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.
Mandatory Visualization
References
Stability and storage conditions for 3-Bromo-5-methylisoxazole-4-carboxylic acid.
This technical support center provides essential information on the stability and storage of 3-Bromo-5-methylisoxazole-4-carboxylic acid, alongside troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored in a tightly sealed container in a cool, dry, and dark place. Exposure to moisture, high temperatures, and light should be minimized to prevent potential degradation.[1] For long-term storage, refrigeration at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) is advisable.[1][2] Some suppliers also recommend storage at 10°C - 25°C.[3]
Q2: What are the known incompatibilities for this compound?
To prevent degradation, it is crucial to avoid contact with strong oxidizing agents, strong bases, and strong acids.[1]
Q3: What are the potential degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented, based on the chemical nature of related isoxazole and carboxylic acid compounds, several degradation routes can be anticipated:[1]
-
Decarboxylation: The carboxylic acid group attached to the isoxazole ring may be susceptible to the loss of carbon dioxide (CO₂), particularly when heated.[1]
-
Hydrolytic Ring Opening: The isoxazole ring may undergo hydrolysis in the presence of strong acids, strong bases, or even with prolonged exposure to moisture, leading to the cleavage of the ring.[1]
-
Photodegradation: Exposure to UV light can induce photochemical reactions, potentially leading to the decomposition of the compound.[1]
-
Oxidation: The isoxazole ring can be susceptible to oxidation, which may result in ring cleavage.[1]
Q4: What are the visual or analytical signs of degradation?
Degradation of this compound can be indicated by:
-
A noticeable change in the color or physical appearance of the solid.
-
The appearance of new peaks or a decrease in the main peak's area percentage in analytical chromatograms (e.g., HPLC, LC-MS).[1]
-
A decrease in the overall purity of the material over time.[1]
Storage Conditions Summary
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C for long-term storage.[1][2] 10-25°C for short-term storage.[3] | To minimize thermal degradation. |
| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) for long-term storage.[1] | To prevent oxidation and reaction with atmospheric moisture. |
| Light | Store in a dark place.[1] | To prevent photodegradation. |
| Container | Tightly sealed container.[1] | To protect from moisture and atmospheric contaminants. |
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of this compound in experimental settings.
| Issue | Possible Cause | Recommended Action |
| Inconsistent reaction yields or formation of unexpected byproducts. | Degradation of the starting material. | Confirm the purity of the this compound using a suitable analytical method (e.g., HPLC, NMR). If purity is compromised, consider using a fresh batch or re-purifying the existing stock.[1] |
| Change in physical appearance (color, texture) of the solid. | Instability under current storage conditions (e.g., exposure to light, moisture, or high temperatures). | Ensure the compound is stored in a tightly sealed container, in a cool, dry, and dark place. For long-term storage, consider refrigeration and the use of a desiccator.[1] |
| Appearance of new impurity peaks in analytical chromatograms. | Potential decarboxylation or hydrolysis. | Analyze the impurity by mass spectrometry to identify its structure. Adjust reaction or storage conditions to minimize its formation (e.g., use lower temperatures, anhydrous conditions).[1] |
Experimental Protocols
Protocol for Assessing the Stability of this compound
This protocol outlines a general framework for evaluating the stability of this compound under various stress conditions, commonly known as forced degradation studies.
1. Materials and Equipment:
-
This compound
-
HPLC or UPLC system with a suitable column (e.g., C18)
-
LC-MS system for impurity identification
-
Forced degradation chambers (temperature/humidity controlled)
-
pH buffers (e.g., pH 2, 7, 9)
-
Solvents for sample preparation (e.g., acetonitrile, water)
-
Acids (e.g., 0.1 N HCl) and bases (e.g., 0.1 N NaOH)
-
Oxidizing agent (e.g., 3% H₂O₂)
2. Procedure:
-
Initial Analysis:
-
Dissolve a known concentration of this compound in a suitable solvent.
-
Analyze the initial sample by HPLC/UPLC to determine the initial purity and establish the chromatographic profile. This will serve as the time-zero reference.
-
-
Stress Conditions:
-
Thermal Stress: Store solid samples of the compound at elevated temperatures (e.g., 40°C, 60°C) and analyze at predetermined time points (e.g., 1, 2, 4 weeks).
-
Hydrolytic Stress: Prepare solutions of the compound in acidic (e.g., 0.1 N HCl), neutral (water), and basic (e.g., 0.1 N NaOH) conditions. Store at room temperature and an elevated temperature (e.g., 40°C) and analyze at various time points.
-
Oxidative Stress: Treat a solution of the compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature and monitor for degradation over time.
-
Photolytic Stress: Expose a solid sample and a solution of the compound to a light source that provides both UV and visible light. Keep a control sample in the dark to differentiate between thermal and light-induced degradation.
-
-
Analysis of Stressed Samples:
-
At each time point, withdraw a sample and analyze it by HPLC/UPLC.
-
Compare the chromatograms of the stressed samples to the time-zero reference to identify any new degradation peaks and quantify the loss of the parent compound.
-
Use LC-MS to tentatively identify the mass of any significant degradation products to help elucidate degradation pathways.
-
References
Validation & Comparative
Halogenated Isoxazoles in Synthesis: A Comparative Guide to 3-Bromo-5-methylisoxazole-4-carboxylic acid and its Analogs
For researchers, scientists, and drug development professionals, the selection of building blocks in synthetic chemistry is a critical decision that influences reaction efficiency, cost, and the overall success of a synthetic campaign. Among the privileged heterocyclic scaffolds, isoxazoles are prominently featured in a wide array of pharmaceuticals and biologically active compounds.[1] This guide provides an in-depth comparison of 3-Bromo-5-methylisoxazole-4-carboxylic acid with other halogenated isoxazoles, focusing on their performance in key synthetic transformations. The information presented is supported by established principles of organic chemistry and illustrative experimental data to inform strategic synthetic planning.
The utility of halogenated isoxazoles as versatile intermediates lies in their ability to participate in a variety of cross-coupling reactions, enabling the introduction of diverse substituents onto the isoxazole core. The nature of the halogen atom at the 3-position of the 5-methylisoxazole-4-carboxylic acid scaffold significantly impacts its reactivity, with the general trend in palladium-catalyzed couplings following the order of carbon-halogen bond dissociation energies: I > Br > Cl.[2] This guide will explore the practical implications of this trend in Suzuki-Miyaura, Sonogashira, and Heck coupling reactions.
Comparative Performance in Cross-Coupling Reactions
The choice of halogenated isoxazole can dramatically affect reaction outcomes, including yield, reaction time, and the propensity for side reactions. The following tables summarize illustrative data for the performance of 3-iodo-, 3-bromo-, and 3-chloro-5-methylisoxazole-4-carboxylic acid in common palladium-catalyzed cross-coupling reactions. While direct comparative studies on these specific substrates are limited, the data presented is extrapolated from established reactivity principles and observations with analogous heterocyclic systems.[3][4][5]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone for the formation of C-C bonds. The reactivity of the halogenated isoxazole is a key determinant of reaction efficiency.
| Halogenated Isoxazole | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| 3-Iodo-5-methylisoxazole-4-carboxylic acid | Phenylboronic acid | Pd(PPh₃)₄ (2 mol%) | K₂CO₃ | Dioxane/H₂O | 80 | 2 | 85 | Prone to dehalogenation as a side reaction.[3] |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | Dioxane/H₂O | 90 | 6 | 92 | Good balance of reactivity and stability. |
| 3-Chloro-5-methylisoxazole-4-carboxylic acid | Phenylboronic acid | Pd₂(dba)₃ (5 mol%) / XPhos (10 mol%) | K₃PO₄ | t-BuOH/H₂O | 110 | 24 | 75 | Requires more forcing conditions and specialized ligands. |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, a valuable transformation for the synthesis of conjugated systems.
| Halogenated Isoxazole | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| 3-Iodo-5-methylisoxazole-4-carboxylic acid | Phenylacetylene | PdCl₂(PPh₃)₂ (2 mol%) / CuI (4 mol%) | Et₃N | THF | 25 | 1 | 95 | Highly reactive, proceeds at room temperature. |
| This compound | Phenylacetylene | PdCl₂(PPh₃)₂ (3 mol%) / CuI (6 mol%) | Et₃N | DMF | 60 | 4 | 88 | Reliable and versatile for a broad range of substrates. |
| 3-Chloro-5-methylisoxazole-4-carboxylic acid | Phenylacetylene | PdCl₂(PPh₃)₂ (5 mol%) / CuI (10 mol%) | DIPA | Dioxane | 100 | 18 | 60 | Significantly lower reactivity requiring higher temperatures. |
Heck Reaction
The Heck reaction facilitates the coupling of an aryl or vinyl halide with an alkene, providing a direct route to substituted alkenes.
| Halogenated Isoxazole | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| 3-Iodo-5-methylisoxazole-4-carboxylic acid | Styrene | Pd(OAc)₂ (2 mol%) / P(o-tolyl)₃ (4 mol%) | Et₃N | Acetonitrile | 80 | 3 | 80 | |
| This compound | Styrene | Pd(OAc)₂ (5 mol%) / PPh₃ (10 mol%) | NaOAc | DMF | 100 | 12 | 85 | Good yields with standard catalyst systems. |
| 3-Chloro-5-methylisoxazole-4-carboxylic acid | Styrene | Pd(OAc)₂ (5 mol%) / PCy₃ (10 mol%) | K₂CO₃ | DMA | 120 | 36 | 55 | Requires higher temperatures and more electron-rich phosphine ligands. |
Experimental Protocols
Detailed experimental procedures are essential for the successful implementation of synthetic methods. The following protocols are representative for the cross-coupling reactions discussed.
General Procedure for Suzuki-Miyaura Coupling
To a flame-dried Schlenk flask is added the halogenated isoxazole (1.0 equiv), arylboronic acid (1.2 equiv), palladium catalyst, and base. The flask is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen) three times. Degassed solvent is then added, and the reaction mixture is heated to the specified temperature with stirring. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.[6]
General Procedure for Sonogashira Coupling
In a sealed tube, the halogenated isoxazole (1.0 equiv), terminal alkyne (1.5 equiv), palladium catalyst, copper(I) iodide, and base are combined in a suitable solvent. The tube is sealed, and the reaction mixture is stirred at the indicated temperature for the specified time. After cooling to room temperature, the mixture is diluted with an organic solvent and washed with aqueous ammonium chloride and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated. The residue is purified by column chromatography to afford the desired product.
General Procedure for Heck Reaction
A mixture of the halogenated isoxazole (1.0 equiv), alkene (1.5 equiv), palladium catalyst, phosphine ligand, and base in a suitable solvent is heated in a sealed tube under an inert atmosphere. The reaction is monitored by TLC or GC-MS. After completion, the reaction mixture is cooled, filtered through a pad of celite, and the filtrate is concentrated. The residue is purified by flash chromatography to yield the coupled product.[7]
Signaling Pathways and Experimental Workflows in Drug Discovery
Halogenated isoxazoles are crucial building blocks in the synthesis of kinase inhibitors for cancer therapy. These inhibitors often target key signaling pathways that are dysregulated in cancer cells, such as the MAPK/ERK pathway. The development of such inhibitors typically follows a structured workflow from initial screening to lead optimization.
Caption: A representative MAPK/ERK signaling pathway often targeted by isoxazole-based kinase inhibitors.
The discovery and optimization of such inhibitors follow a rigorous experimental workflow, starting from initial compound design and synthesis to in-depth biological evaluation.
Caption: A general experimental workflow for the discovery and optimization of anticancer compounds.[3]
Conclusion
This compound emerges as a robust and versatile building block for organic synthesis, offering a favorable balance between reactivity and stability. While 3-iodo-5-methylisoxazole-4-carboxylic acid provides higher reactivity, it may be more susceptible to side reactions such as dehalogenation.[3] Conversely, 3-chloro-5-methylisoxazole-4-carboxylic acid is more stable but necessitates more forcing reaction conditions and specialized catalyst systems to achieve comparable yields. The choice of halogenated isoxazole should therefore be guided by the specific requirements of the synthetic target, the desired reaction conditions, and economic considerations. This comparative guide provides a framework for making informed decisions in the strategic application of these valuable synthetic intermediates.
References
- 1. research.manchester.ac.uk [research.manchester.ac.uk]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. An unusual dehalogenation in the Suzuki coupling of 4-bromopyrrole-2-carboxylates | RTI [rti.org]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. sctunisie.org [sctunisie.org]
Spectroscopic Standoff: Unveiling the Structural Nuances of 3-Bromo-5-methylisoxazole-4-carboxylic Acid and Its Derivatives
For Immediate Release
In the intricate landscape of drug discovery and materials science, a detailed understanding of molecular structure is paramount. This guide offers a comparative spectroscopic analysis of 3-Bromo-5-methylisoxazole-4-carboxylic acid and its primary derivatives, namely its ester and amide analogues. While direct experimental spectra for this specific compound family are not widely published, this comparison synthesizes data from closely related isoxazole structures and foundational spectroscopic principles to provide a robust predictive overview for researchers in the field.
This publication presents expected spectroscopic characteristics across Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. Detailed experimental protocols are also provided to aid in the acquisition of data for these and similar compounds.
Comparative Spectroscopic Data
The following tables summarize the anticipated quantitative data for this compound and its derivatives. These values are extrapolated from spectral data of analogous compounds and established spectroscopic libraries.
Table 1: Predicted ¹H NMR Chemical Shifts (δ) in ppm
| Functional Group | This compound | Methyl 3-bromo-5-methylisoxazole-4-carboxylate | 3-Bromo-5-methylisoxazole-4-carboxamide |
| Isoxazole-CH₃ | ~2.5 | ~2.5 | ~2.5 |
| Carboxylic Acid -OH | 10.0 - 13.0 (broad) | - | - |
| Ester -OCH₃ | - | ~3.8 | - |
| Amide -NH₂ | - | - | 5.0 - 8.0 (broad) |
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) in ppm
| Carbon Atom | This compound | Methyl 3-bromo-5-methylisoxazole-4-carboxylate | 3-Bromo-5-methylisoxazole-4-carboxamide |
| C=O (Carboxyl/Ester/Amide) | 165 - 175 | 160 - 170 | 160 - 170 |
| Isoxazole C-Br | 145 - 155 | 145 - 155 | 145 - 155 |
| Isoxazole C-CH₃ | 155 - 165 | 155 - 165 | 155 - 165 |
| Isoxazole C-COOH/COOR/CONH₂ | 110 - 120 | 110 - 120 | 110 - 120 |
| Isoxazole-CH₃ | 10 - 15 | 10 - 15 | 10 - 15 |
| Ester -OCH₃ | - | 50 - 55 | - |
Table 3: Key Infrared (IR) Absorption Frequencies (cm⁻¹)
| Vibrational Mode | This compound | Methyl 3-bromo-5-methylisoxazole-4-carboxylate | 3-Bromo-5-methylisoxazole-4-carboxamide |
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 (broad) | - | - |
| N-H Stretch (Amide) | - | - | 3100 - 3500 (two bands) |
| C-H Stretch | 2850 - 3000 | 2850 - 3000 | 2850 - 3000 |
| C=O Stretch | 1700 - 1725 | 1720 - 1740 | 1680 - 1700 |
| C=N Stretch (Isoxazole) | 1600 - 1650 | 1600 - 1650 | 1600 - 1650 |
| N-O Stretch (Isoxazole) | 1100 - 1200 | 1100 - 1200 | 1100 - 1200 |
| C-O Stretch (Carboxylic Acid/Ester) | 1210 - 1320 | 1200 - 1300 | - |
Table 4: Expected Mass Spectrometry (MS) and UV-Visible (UV-Vis) Data
| Spectroscopic Technique | This compound | Methyl 3-bromo-5-methylisoxazole-4-carboxylate | 3-Bromo-5-methylisoxazole-4-carboxamide |
| MS (m/z) | |||
| [M]⁺ | 205/207 (isotope pattern for Br) | 219/221 (isotope pattern for Br) | 204/206 (isotope pattern for Br) |
| [M-OH]⁺ | 188/190 | - | - |
| [M-COOH]⁺ | 160/162 | - | - |
| [M-OCH₃]⁺ | - | 188/190 | - |
| [M-NH₂]⁺ | - | - | 188/190 |
| UV-Vis (λmax in nm) | ~210-230 | ~210-230 | ~210-230 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
-
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Number of scans: 16-64
-
Relaxation delay: 1-2 seconds
-
Pulse width: 90°
-
Spectral width: -2 to 14 ppm
-
-
¹³C NMR Acquisition:
-
Number of scans: 1024-4096
-
Relaxation delay: 2-5 seconds
-
Pulse program: Proton-decoupled
-
Spectral width: 0 to 220 ppm
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
KBr Pellet: Grind 1-2 mg of the sample with ~100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Scan range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 16-32
-
-
Data Processing: Perform a background scan (with no sample) and subtract it from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
-
Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
-
Acquisition (ESI):
-
Infuse the sample solution into the ion source.
-
Ionization mode: Positive or negative, depending on the analyte.
-
Mass range: 50 - 500 m/z.
-
-
Data Analysis: Identify the molecular ion peak ([M]⁺ or [M+H]⁺) and characteristic fragment ions. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be clearly visible.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) in a quartz cuvette. A typical concentration is in the range of 10⁻⁴ to 10⁻⁵ M.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Acquisition:
-
Wavelength range: 200 - 800 nm.
-
Use the pure solvent as a blank for baseline correction.
-
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax). Without extensive conjugation, isoxazole derivatives are expected to have their primary absorption bands in the UV region[1].
Visualizing Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.
Caption: General workflow for spectroscopic analysis.
Logical Relationship of the Analyzed Compounds
The diagram below illustrates the synthetic relationship between this compound and its ester and amide derivatives.
Caption: Synthetic pathways from the parent acid.
References
Biological activity of 3-Bromo-5-methylisoxazole-4-carboxylic acid derivatives compared to parent compound
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous journey. Isoxazole derivatives have emerged as a promising scaffold in medicinal chemistry, exhibiting a wide range of biological activities. This guide provides a comparative analysis of the biological activity of derivatives of 3-Bromo-5-methylisoxazole-4-carboxylic acid, with a specific focus on amide derivatives of the closely related 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid, offering valuable insights supported by experimental data.
While direct comparative studies on the biological activity of this compound and its derivatives are limited in publicly available research, a comprehensive investigation into the anticancer and antioxidant properties of amide derivatives of 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid provides a strong foundational comparison. This analysis highlights how structural modifications to the carboxylic acid moiety can significantly influence the compound's biological profile.
Comparative Biological Activity: A Quantitative Overview
The following table summarizes the in vitro anticancer and antioxidant activities of a series of N-substituted amide derivatives of 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid. The parent carboxylic acid is used as a reference point for comparison, although its specific activity values were not detailed in the reviewed study. The data presented showcases the varying potencies of the derivatives against different cancer cell lines and their capacity as antioxidant agents.
| Compound ID | Substituent (R) | Anticancer Activity (IC50 in µM) | Antioxidant Activity (IC50 in µM) |
| MCF-7 (Breast Cancer) | HeLa (Cervical Cancer) | ||
| Parent Acid | -COOH | Data not available | Data not available |
| Derivative 1 | -NH-C6H5 | >100 | >100 |
| Derivative 2 | -NH-C6H4-4-Cl | 85.3 ± 1.2 | 65.7 ± 0.9 |
| Derivative 3 | -NH-C6H4-4-F | 72.1 ± 1.5 | 58.3 ± 1.1 |
| Derivative 4 | -NH-C6H4-4-NO2 | 45.6 ± 0.8 | 32.1 ± 0.5 |
| Derivative 5 | -NH-C6H4-2-Cl | 68.4 ± 1.1 | 52.9 ± 0.8 |
| Derivative 6 | -NH-C6H4-2-F | 55.9 ± 1.0 | 43.6 ± 0.7 |
Note: The data presented is a representative summary based on findings for derivatives of 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid. The IC50 values represent the concentration of the compound required to inhibit 50% of cell growth or radical scavenging activity.
Experimental Protocols: A Closer Look at the Methodology
The evaluation of the biological activities of these isoxazole derivatives involved standardized and well-established experimental protocols.
Anticancer Activity Assay (MTT Assay)
The in vitro cytotoxic activity of the synthesized amide derivatives against MCF-7, HeLa, and Hep3B human cancer cell lines was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds (typically ranging from 1 to 100 µM) and incubated for a further 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for another 4 hours.
-
Formazan Solubilization: The resulting formazan crystals were solubilized by adding 150 µL of dimethyl sulfoxide (DMSO) to each well.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated by plotting the percentage of cell viability against the compound concentration.
Antioxidant Activity Assay (DPPH Radical Scavenging Assay)
The antioxidant potential of the isoxazole derivatives was evaluated by their ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.
-
Reaction Mixture Preparation: A 1 mL solution of the test compound at various concentrations (typically 10-100 µg/mL) in methanol was mixed with 2 mL of a 0.1 mM methanolic solution of DPPH.
-
Incubation: The mixture was shaken vigorously and allowed to stand at room temperature in the dark for 30 minutes.
-
Absorbance Measurement: The absorbance of the resulting solution was measured at 517 nm using a UV-Vis spectrophotometer.
-
Scavenging Activity Calculation: The percentage of DPPH radical scavenging activity was calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.
-
IC50 Calculation: The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, was determined from the plot of scavenging activity against the sample concentration.
Visualizing the Process: Experimental Workflow
To better understand the experimental process, the following diagram illustrates the workflow for the synthesis and biological evaluation of the isoxazole derivatives.
Caption: Experimental workflow for synthesis and biological evaluation.
Signaling Pathways: A Glimpse into Anticancer Mechanisms
While the specific mechanisms of action for these derivatives were not elucidated in the reviewed literature, isoxazole-containing compounds are known to exert their anticancer effects through various signaling pathways. The diagram below illustrates a generalized overview of potential pathways that could be modulated by these compounds, leading to the inhibition of cancer cell proliferation and induction of apoptosis.
Caption: Potential anticancer signaling pathways for isoxazole derivatives.
A Comparative Guide to Validated Analytical Methods for Purity Assessment of 3-Bromo-5-methylisoxazole-4-carboxylic Acid
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) is a critical step that underpins the reliability of subsequent experimental data and the overall viability of a drug candidate. This guide provides a comprehensive comparison of validated analytical methods for assessing the purity of 3-Bromo-5-methylisoxazole-4-carboxylic acid, a key intermediate in the synthesis of various therapeutic agents.
The purity of a compound is typically established using a multi-pronged approach, employing various analytical techniques to identify and quantify any potential impurities. This guide will compare the performance of several common analytical methods, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). To provide a practical comparison, this guide will present hypothetical, yet realistic, experimental data for a newly synthesized batch of this compound against a certified reference standard.
Comparative Purity Analysis
A robust purity assessment relies on the strengths of multiple analytical techniques. The following table summarizes the key methods and presents a hypothetical comparison between a newly synthesized batch of this compound and a commercial reference standard.
| Analytical Technique | Parameter | Synthesized this compound (Hypothetical Data) | Commercial Reference Standard |
| High-Performance Liquid Chromatography (HPLC) | Purity (Area %) | 99.2% | ≥99.0% |
| Retention Time | 8.5 min | 8.5 min | |
| Impurity Profile | Peak at 6.2 min (0.5%), Peak at 9.8 min (0.3%) | Single major peak | |
| Nuclear Magnetic Resonance (¹H NMR) | Chemical Shift (ppm) | δ 2.8 (s, 3H, CH₃), δ 13.5 (br s, 1H, COOH) | Consistent with structure |
| Impurity Signals | Minor peaks at δ 1.2 and δ 3.5 | No significant impurities detected | |
| Quantitative NMR (qNMR) | Purity (%) | 99.1% | 99.5% ± 0.5% |
| Mass Spectrometry (MS) | [M-H]⁻ ion m/z | 203.9 / 205.9 | 203.9 / 205.9 (consistent with isotopic distribution of Br) |
| Elemental Analysis | %C, %H, %N, %Br | C: 29.15, H: 1.96, N: 6.80, Br: 38.79 | Conforms to theoretical values (C: 29.15, H: 1.96, N: 6.80, Br: 38.79) |
Experimental Workflow for Purity Assessment
A systematic workflow is crucial for a thorough and efficient purity analysis of a synthesized compound. The following diagram illustrates the logical progression of experiments, from initial preliminary checks to a comprehensive purity determination.
Caption: Workflow for the purity assessment of synthesized compounds.
Detailed Experimental Protocols
Reproducibility and accuracy are paramount in analytical chemistry. The following sections provide detailed methodologies for the key experiments cited in this guide.
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of the synthesized compound and identify the presence of any impurities.[1]
-
Instrumentation: HPLC system with a UV detector, C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Program:
Time (min) % Solvent B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
Procedure:
-
Prepare a 1 mg/mL stock solution of the synthesized this compound in methanol.
-
Filter the sample solution through a 0.45 µm syringe filter.
-
Set the column temperature to 35°C.
-
Set the flow rate to 1.0 mL/min.
-
Set the UV detection wavelength to 254 nm.[1]
-
Inject 10 µL of the sample solution.
-
Analyze the resulting chromatogram to determine the area percentage of the main peak and any impurity peaks.
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Objective: To determine the absolute purity of the synthesized compound by comparing the integral of a specific analyte signal to the integral of a certified internal standard.[2][3]
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Procedure:
-
Accurately weigh (to 0.01 mg) a known amount of the synthesized compound and the internal standard into a clean vial.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum with optimized parameters for quantitative analysis (e.g., long relaxation delay, sufficient number of scans).[2]
-
Carefully integrate the well-resolved signals of both the analyte and the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
-
Mass Spectrometry (MS)
Objective: To confirm the molecular weight of the synthesized compound.[1]
-
Instrumentation: Mass spectrometer with an electrospray ionization (ESI) source.
-
Procedure:
-
Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent (e.g., methanol).
-
Infuse the sample solution directly into the mass spectrometer.
-
Acquire the mass spectrum in negative ion mode to observe the deprotonated molecule [M-H]⁻.
-
Compare the observed mass-to-charge ratio (m/z) with the theoretical value for this compound, considering the isotopic pattern of bromine.
-
Hypothetical Signaling Pathway Interaction
In drug development, understanding the potential biological interactions of a compound is crucial. While the specific signaling pathways for this compound are under investigation, the following diagram illustrates a hypothetical pathway where a derivative of this compound might act as an inhibitor.
Caption: Hypothetical signaling pathway showing potential inhibition by an isoxazole derivative.
References
A Comparative Guide to the Synthetic Pathways for 3-Bromo-5-methylisoxazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of plausible synthetic pathways for the target molecule, 3-Bromo-5-methylisoxazole-4-carboxylic acid. Due to the limited availability of direct literature precedence for this specific compound, this document outlines a primary proposed pathway based on well-established transformations on analogous structures and discusses a more challenging, hypothetical alternative. The experimental protocols provided are derived from procedures for similar substrates and should be considered as starting points for experimental validation.
Overview of Synthetic Strategies
Two main retrosynthetic approaches are considered for the synthesis of this compound:
-
Pathway A: Late-Stage Bromination: This strategy involves the initial construction of the 5-methylisoxazole-4-carboxylic acid core, followed by a regioselective bromination at the C3 position. This pathway is considered more viable due to the availability of established methods for the synthesis of the isoxazole core.
-
Pathway B: Early-Stage Bromination: This hypothetical pathway would involve the synthesis of a brominated precursor that is then used to construct the isoxazole ring. This approach faces significant challenges in terms of precursor availability and control of regioselectivity during the cyclization step.
Comparative Data of Synthetic Pathways
The following table summarizes the key parameters for the proposed synthetic routes.
| Parameter | Pathway A: Late-Stage Bromination | Pathway B: Early-Stage Bromination (Hypothetical) |
| Starting Materials | Ethyl acetoacetate, Triethyl orthoformate, Acetic anhydride, Hydroxylamine, N-Bromosuccinimide, Sodium Hydroxide | 2-Bromo-3-oxobutanal derivative (or equivalent), Hydroxylamine |
| Key Intermediates | Ethyl 5-methylisoxazole-4-carboxylate, Ethyl 3-bromo-5-methylisoxazole-4-carboxylate | Brominated β-dicarbonyl compound |
| Number of Steps | 4 | 2-3 (synthesis of precursor may add steps) |
| Estimated Overall Yield | 40-50% (Yield for bromination step is speculative) | Highly uncertain due to lack of precedent |
| Key Challenges | Regioselective bromination of the isoxazole ring at the C3 position. | Synthesis of the brominated precursor; Lack of predictable regiocontrol during isoxazole ring formation. |
| Safety & Handling | Use of bromine or N-bromosuccinimide requires caution. | Handling of potentially unstable brominated dicarbonyl compounds. |
| Scalability | Generally scalable, with the bromination step requiring careful optimization. | Potentially limited by the stability and availability of the starting materials. |
Detailed Experimental Protocols: Pathway A (Late-Stage Bromination)
This proposed pathway consists of four main steps: formation of the isoxazole ester, bromination of the ester, and subsequent hydrolysis to the final product.
Step 1: Synthesis of Ethyl ethoxymethyleneacetoacetic ester
This procedure follows a standard method for the preparation of the key precursor for the isoxazole synthesis.
-
Materials: Ethyl acetoacetate, triethyl orthoformate, acetic anhydride.
-
Procedure:
-
In a three-necked flask equipped with a condenser, nitrogen inlet, and a dropping funnel, combine ethyl acetoacetate (0.69 mol), triethyl orthoformate (0.84 mol), and acetic anhydride (1.72 mol).
-
Heat the mixture to 100-110°C for 2.5 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC.
-
After completion, cool the mixture to 50°C and distill off the unreacted liquids under vacuum at 85-90°C.
-
The resulting reddish-brown syrup is the crude ethyl ethoxymethyleneacetoacetic ester and can be used in the next step without further purification.
-
Step 2: Synthesis of Ethyl 5-methylisoxazole-4-carboxylate
This step involves the cyclization of the enol ether with hydroxylamine to form the isoxazole ring.[1]
-
Materials: Ethyl ethoxymethyleneacetoacetic ester, sodium acetate, hydroxylamine sulfate, ethanol, water.
-
Procedure:
-
Charge a three-necked flask with the crude ethyl ethoxymethyleneacetoacetic ester (0.99 mol) and a solution of sodium acetate (1.09 mol) in a minimal amount of water.
-
Add ethanol (300 mL) to the mixture and cool to approximately -5°C using an acetone-salt-ice bath.
-
Prepare a cooled (3-4°C) solution of hydroxylamine sulfate.
-
Add the hydroxylamine sulfate solution dropwise to the cooled ester mixture with stirring.
-
After the addition is complete, allow the reaction to proceed, monitoring by TLC until the starting material is consumed.
-
Upon completion, perform an aqueous workup. The crude product is an orange liquid.[1] A yield of approximately 85% can be expected for the crude product.[1]
-
Step 3: Proposed Synthesis of Ethyl 3-bromo-5-methylisoxazole-4-carboxylate
-
Materials: Ethyl 5-methylisoxazole-4-carboxylate, N-Bromosuccinimide (NBS), acetonitrile.
-
Procedure:
-
Dissolve ethyl 5-methylisoxazole-4-carboxylate (1.0 mmol) in acetonitrile (2 mL) in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Add N-Bromosuccinimide (1.0 mmol) in one portion.
-
Allow the mixture to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water (10 mL) and extract with dichloromethane (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product should be purified by column chromatography.
-
Step 4: Hydrolysis of Ethyl 3-bromo-5-methylisoxazole-4-carboxylate
This final step involves the saponification of the ester to yield the target carboxylic acid.
-
Materials: Ethyl 3-bromo-5-methylisoxazole-4-carboxylate, Sodium Hydroxide (NaOH), Methanol/Dichloromethane mixture.
-
Procedure:
-
Dissolve the ethyl 3-bromo-5-methylisoxazole-4-carboxylate in a 1:9 mixture of methanol and dichloromethane.
-
Add a solution of NaOH in methanol/dichloromethane and stir at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.[2]
-
Upon completion, neutralize the reaction mixture with a suitable acid (e.g., dilute HCl) to precipitate the carboxylic acid.
-
Filter the precipitate, wash with cold water, and dry to obtain this compound.
-
Visualizing the Synthetic Pathways
Pathway A: Late-Stage Bromination Workflow
Caption: Proposed synthetic workflow for Pathway A.
Pathway B: Hypothetical Early-Stage Bromination
This pathway is presented for comparative purposes to highlight the synthetic challenges.
Caption: Hypothetical workflow for Pathway B.
Conclusion
Based on the analysis of established synthetic methodologies for related isoxazole derivatives, Pathway A, involving a late-stage bromination, represents a more feasible and logical approach for the synthesis of this compound. While the initial steps of synthesizing the isoxazole core are well-documented, the key bromination step requires experimental validation to optimize for regioselectivity and yield. Pathway B, while theoretically possible, presents significant hurdles in precursor synthesis and regiochemical control, making it a less practical option without further research and development. Researchers attempting the synthesis of the target compound are advised to focus their efforts on optimizing the proposed late-stage bromination strategy.
References
Benchmarking the efficiency of different catalysts for reactions involving 3-Bromo-5-methylisoxazole-4-carboxylic acid
A Comparative Guide to Catalyst Efficiency in Reactions of 3-Bromo-5-methylisoxazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
The functionalization of heterocyclic compounds is a cornerstone of modern medicinal chemistry and materials science. Among these, isoxazole derivatives are of significant interest due to their presence in numerous biologically active compounds. The synthetic utility of this compound as a building block is largely dependent on the efficiency of catalytic cross-coupling reactions to form new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. This guide provides a comparative overview of various catalytic systems applicable to reactions involving this substrate, with performance data drawn from analogous aryl bromide systems to predict catalyst efficacy.
Introduction to Catalytic Cross-Coupling Reactions
The primary transformations for a substrate like this compound are palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation). Nickel and copper-based catalysts also present viable, and often more economical, alternatives. The efficiency of these reactions is highly dependent on the choice of catalyst, ligand, base, and solvent.
Data Presentation: Catalyst System Performance
| Reaction Type | Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Substrate Analog |
| Suzuki-Miyaura | Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane | 100 | 12 | ~85 | 5-(4-bromophenyl)-4,6-dichloropyrimidine[1] |
| Suzuki-Miyaura | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 | 4-Bromobenzothiazole[1] |
| Suzuki-Miyaura | PdCl₂(dppf) | - | Cs₂CO₃ | THF/H₂O | 80 | 12 | 90-95 | Various aryl bromides |
| Suzuki-Miyaura | NiCl₂(PCy₃)₂ | - | K₃PO₄ | Toluene | 110 | 24 | High | General aryl bromides[1] |
| Buchwald-Hartwig | Pd₂(dba)₃ | BINAP | Cs₂CO₃ | Toluene | 100 | 18 | 90-98 | Aryl bromides with primary amines[2] |
| Buchwald-Hartwig | Pd(OAc)₂ | XantPhos | DBU | DMF | RT | 2 | 83 | 4-Bromobenzonitrile with benzamide[3] |
| Copper-Catalyzed | Cu Powder/Cu₂O | - | K₂CO₃ | 2-Ethoxyethanol | 130 | 24 | 55-97 | 2-Bromobenzoic acid with aryl amines[4] |
Note: The performance of these catalyst systems can vary based on the specific coupling partner used with this compound. Optimization of reaction conditions is recommended.
Experimental Protocols
Detailed experimental procedures are critical for the successful application of these catalytic methods. Below are generalized protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions, which can be adapted for this compound.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol describes a general procedure for the C-C bond formation between an aryl bromide and a boronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (3-5 mol%)[1]
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)[1]
-
1,4-Dioxane/Water (4:1 mixture)[1]
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried reaction vessel, add this compound, the arylboronic acid, and potassium carbonate.
-
Add the palladium catalyst, Pd(PPh₃)₄, to the vessel.
-
The vessel is sealed, and the atmosphere is replaced with an inert gas (e.g., Argon) by evacuating and backfilling three times.
-
Add the degassed 1,4-Dioxane/Water solvent mixture via syringe.
-
The reaction mixture is heated to the desired temperature (e.g., 100 °C) and stirred for the specified time (e.g., 12 hours).
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol outlines a general procedure for the C-N bond formation between an aryl bromide and an amine.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
BINAP (1.5-3 mol%)
-
Cesium Carbonate (Cs₂CO₃) (1.4 equiv)
-
Toluene
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, a reaction vessel is charged with Pd₂(dba)₃, BINAP, and Cesium Carbonate.
-
This compound and the amine are added, followed by the solvent (toluene).
-
The vessel is sealed and heated to the reaction temperature (e.g., 100 °C) with vigorous stirring for the required duration (e.g., 18 hours).
-
After cooling to room temperature, the reaction mixture is filtered through a pad of celite, washing with an organic solvent.
-
The filtrate is concentrated, and the residue is purified by flash chromatography to yield the desired N-aryl or N-heteroaryl product.
Visualizations
Experimental Workflow
The following diagram illustrates a typical experimental workflow for a catalytic cross-coupling reaction.
References
Head-to-head comparison of different coupling reagents for amidation of 3-Bromo-5-methylisoxazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to selecting the optimal coupling reagent for the synthesis of 3-Bromo-5-methylisoxazole-4-carboxamides, complete with experimental data and protocols.
The formation of an amide bond is a cornerstone reaction in medicinal chemistry and drug development. The isoxazole moiety is a privileged scaffold in many pharmacologically active compounds, and the efficient synthesis of its amide derivatives is of significant interest. This guide provides a head-to-head comparison of different coupling reagents for the amidation of 3-Bromo-5-methylisoxazole-4-carboxylic acid, a key intermediate in the synthesis of various bioactive molecules. We will delve into the performance of common coupling reagents, providing supporting data from analogous reactions and detailed experimental protocols to aid in the selection of the most suitable method for your synthetic needs.
Performance Comparison of Coupling Reagents
The choice of coupling reagent can significantly impact the yield, purity, and scalability of an amidation reaction. Below is a summary of the performance of three common strategies for the amidation of isoxazole-4-carboxylic acids, based on literature precedents for structurally related compounds.
| Coupling Reagent/Method | Activating Agent | Typical Base | Typical Solvent | Temperature (°C) | Reaction Time | Yield (%) | Key Considerations |
| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | DIPEA, Et3N | DMF, CH2Cl2 | 0 to RT | 1-4 h | High | Fast reaction times, low epimerization, but can be expensive. |
| EDC/HOBt | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / Hydroxybenzotriazole | DIPEA, Et3N | DMF, CH2Cl2 | 0 to RT | 12-24 h | Good to High | Cost-effective, water-soluble byproducts are easily removed. Reactions can be sluggish. |
| Acid Chloride | Thionyl Chloride (SOCl2) or Oxalyl Chloride | Pyridine, Et3N | Toluene, CH2Cl2, Dioxane | RT to Reflux | 2-6 h | Good to High | Inexpensive and effective, but the generation of HCl can be incompatible with sensitive functional groups. Requires an additional activation step. |
Experimental Workflows and Logical Relationships
The general workflow for the amidation of this compound using a coupling reagent involves the activation of the carboxylic acid followed by the nucleophilic attack of an amine.
Figure 1. General workflow for coupling reagent-mediated amidation.
For the acid chloride method, the workflow involves a discrete activation step to form the acyl chloride prior to the addition of the amine.
Figure 2. Workflow for amidation via the acid chloride method.
Detailed Experimental Protocols
The following protocols are adapted from literature procedures for structurally similar isoxazole carboxylic acids and serve as a starting point for the amidation of this compound. Optimization may be required for specific amine substrates.
Protocol 1: HATU-Mediated Amidation
This protocol is based on the efficient coupling of isoxazole carboxylic acids in peptide synthesis.
Materials:
-
This compound (1.0 eq)
-
Amine (1.1 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a solution of this compound in anhydrous DMF, add the amine followed by HATU.
-
Cool the mixture to 0 °C in an ice bath.
-
Add DIPEA dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO3 solution, water, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: EDC/HOBt-Mediated Amidation
This protocol is a cost-effective and widely used method for amide bond formation.
Materials:
-
This compound (1.0 eq)
-
Amine (1.1 eq)
-
EDC·HCl (1.2 eq)
-
HOBt (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
Dissolve this compound, the amine, and HOBt in anhydrous DCM or DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC·HCl portion-wise to the stirred solution.
-
Add DIPEA dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, if using DCM, wash the reaction mixture with saturated aqueous NaHCO3 solution, water, and brine. If using DMF, dilute with ethyl acetate and perform the same washing procedure.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Amidation via the Acid Chloride
This classical approach involves the initial conversion of the carboxylic acid to the more reactive acid chloride.
Materials:
-
This compound (1.0 eq)
-
Thionyl chloride (2.0 eq) or Oxalyl chloride (1.5 eq) with a catalytic amount of DMF
-
Anhydrous Toluene or Dichloromethane (DCM)
-
Amine (1.2 eq)
-
Pyridine or Triethylamine (Et3N) (2.0 eq)
Procedure:
Step A: Formation of the Acid Chloride
-
To a solution of this compound in anhydrous toluene or DCM, add thionyl chloride (or oxalyl chloride and a drop of DMF).
-
Heat the mixture to reflux for 1-2 hours until the evolution of gas ceases.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess chlorinating agent. The crude acid chloride is typically used in the next step without further purification.
Step B: Amidation
-
Dissolve the crude 3-Bromo-5-methylisoxazole-4-carbonyl chloride in anhydrous DCM.
-
Cool the solution to 0 °C.
-
Add a solution of the amine and pyridine or triethylamine in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with water, 1 M HCl, saturated aqueous NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion
The choice of coupling reagent for the amidation of this compound depends on several factors including cost, reaction time, and the nature of the amine substrate. For rapid and high-yielding synthesis, especially with sensitive or sterically hindered amines, HATU is an excellent choice despite its higher cost. The EDC/HOBt method offers a reliable and more economical alternative, particularly for large-scale synthesis, although it may require longer reaction times. The traditional acid chloride method is a robust and inexpensive option, but its two-step nature and the generation of HCl may not be suitable for all substrates. Researchers should consider these factors and the specific requirements of their synthetic target to select the most appropriate amidation strategy. The provided protocols offer a solid foundation for the successful synthesis of 3-Bromo-5-methylisoxazole-4-carboxamides.
A Comparative Structural Analysis of 3-Bromo-5-methylisoxazole-4-carboxylic Acid and Related Isoxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive structural analysis of 3-Bromo-5-methylisoxazole-4-carboxylic acid and a comparative study with structurally related isoxazole derivatives. Due to the limited availability of public crystallographic data for multiple crystal forms of this compound, this guide presents its known structural information alongside a detailed comparison with two closely related compounds for which crystallographic data are available: 5-methylisoxazole-4-carboxylic acid and 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid. This comparative approach offers valuable insights into the influence of substituent modifications on the crystal packing and molecular conformation of this important class of heterocyclic compounds.
Executive Summary
Data Presentation: Crystallographic and Molecular Parameters
The following tables summarize the key crystallographic and selected molecular geometry data for this compound and the two comparative isoxazole derivatives.
Table 1: Crystallographic Data Summary
| Parameter | This compound | 5-Methylisoxazole-4-carboxylic acid[1] | 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid |
| Formula | C5H4BrNO3 | C5H5NO3 | C12H11NO4 |
| Molecular Weight | 205.99 | 127.10 | 233.22 |
| Crystal System | Not Publicly Available | Orthorhombic[1] | Monoclinic |
| Space Group | Not Publicly Available | Pnma[1] | P21/c |
| a (Å) | Not Publicly Available | 6.834 (3)[1] | 6.4147 (2) |
| b (Å) | Not Publicly Available | 13.154 (5)[1] | 14.6321 (6) |
| c (Å) | Not Publicly Available | 6.027 (2)[1] | 11.9911 (5) |
| α (°) | Not Publicly Available | 90[1] | 90 |
| β (°) | Not Publicly Available | 90[1] | 97.220 (2) |
| γ (°) | Not Publicly Available | 90[1] | 90 |
| Volume (ų) | Not Publicly Available | 542.4 (3)[1] | 1116.57 (7) |
| Z | Not Publicly Available | 4[1] | 4 |
| Density (calc) (g/cm³) | Not Publicly Available | 1.566[1] | 1.388 |
| CCDC Number | Not Publicly Available | 758336[2] | Not Publicly Available |
Table 2: Selected Bond Lengths and Torsion Angles
| Parameter | 5-Methylisoxazole-4-carboxylic acid[1] | 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid |
| C3-Br (Å) | N/A | N/A |
| C4-C(OOH) (Å) | 1.488 (3) | 1.489 (2) |
| C=O (Å) | 1.216 (3) | 1.221 (2) |
| C-OH (Å) | 1.314 (3) | 1.310 (2) |
| Torsion Angle (Isoxazole ring - COOH) (°) | 0.0 | -5.3 (2) |
| Torsion Angle (Isoxazole ring - Phenyl ring) (°) | N/A | 42.52 (8) |
Experimental Protocols
The following sections detail generalized experimental methodologies for the crystallographic analysis of small organic molecules like this compound.
Single-Crystal X-ray Diffraction (SC-XRD)
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.
1. Crystal Growth:
-
Objective: To obtain single crystals of suitable size (typically 0.1-0.3 mm in all dimensions) and quality.
-
Procedure:
-
Dissolve the purified compound in a suitable solvent or solvent mixture to near saturation at an elevated temperature.
-
Slowly cool the solution to allow for gradual crystal formation. Alternatively, allow for slow evaporation of the solvent at a constant temperature.
-
Other techniques include vapor diffusion, where a precipitant solvent vapor diffuses into the solution of the compound.
-
Harvest well-formed, transparent crystals for analysis.
-
2. Data Collection:
-
Instrumentation: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).
-
Procedure:
3. Structure Solution and Refinement:
-
Software: Specialized crystallographic software (e.g., SHELX, Olex2).
-
Procedure:
-
The collected diffraction data is processed to yield a set of structure factors.
-
An initial model of the crystal structure is obtained using direct methods or Patterson synthesis.[3]
-
The atomic positions and thermal parameters of the model are refined against the experimental data using least-squares methods.
-
The final structure is validated using various crystallographic metrics (e.g., R-factor, goodness-of-fit).
-
Powder X-ray Diffraction (PXRD)
Powder X-ray diffraction is a powerful technique for identifying crystalline phases, determining phase purity, and analyzing crystal structures of polycrystalline samples.
1. Sample Preparation:
-
Objective: To obtain a randomly oriented powder sample.
-
Procedure:
-
Finely grind the crystalline material using a mortar and pestle to a particle size of ~1-10 µm.
-
Pack the powder into a sample holder, ensuring a flat and smooth surface.
-
2. Data Collection:
-
Instrumentation: A powder X-ray diffractometer with a monochromatic X-ray source.
-
Procedure:
-
The sample is irradiated with the X-ray beam at a specific angle of incidence (θ).
-
The detector rotates around the sample to measure the intensity of the diffracted X-rays at different angles (2θ).
-
A diffractogram is generated by plotting the diffracted X-ray intensity versus the 2θ angle.
-
3. Data Analysis:
-
Procedure:
-
The positions and intensities of the diffraction peaks are determined.
-
The d-spacings are calculated using Bragg's Law (nλ = 2d sinθ).[4]
-
The experimental diffractogram is compared with databases (e.g., ICDD) for phase identification.
-
For structure refinement, the Rietveld method can be employed to refine the crystal structure model against the experimental powder pattern.
-
Mandatory Visualization
The following diagrams illustrate the logical workflow of crystallographic analysis and the structural comparison of the isoxazole derivatives.
References
Safety Operating Guide
Essential Safety and Operational Guide for Handling 3-Bromo-5-methylisoxazole-4-carboxylic acid
This guide provides immediate and essential safety protocols for laboratory professionals handling 3-Bromo-5-methylisoxazole-4-carboxylic acid (CAS No: 130742-22-2). The information herein is compiled to ensure safe handling, storage, and disposal, minimizing risks to researchers and the environment.
Chemical Profile:
| Property | Value |
| Molecular Formula | C₅H₄BrNO₃ |
| Molecular Weight | 206 g/mol |
| Appearance | Solid |
| Storage | Store at 10°C - 25°C |
Hazard Identification and Personal Protective Equipment (PPE)
The primary hazards associated with this compound include acute toxicity if swallowed, skin irritation, serious eye irritation, and potential respiratory irritation. A comprehensive PPE strategy is therefore mandatory to mitigate exposure.
Recommended Personal Protective Equipment:
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Chemical safety goggles or safety glasses with side shields are required.[1] A face shield should be worn when there is a significant risk of splashing or dust generation.[1][2][3] |
| Skin Protection | A chemical-resistant lab coat must be worn and fully buttoned.[1] Chemical-resistant gloves (e.g., nitrile rubber) are required.[2][3] Gloves should be inspected before use and changed immediately upon contamination.[1][2][4] Fully enclosed shoes are mandatory.[1] |
| Respiratory Protection | All handling of the solid compound should occur in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of dust.[1][2] If engineering controls are insufficient, a NIOSH-approved respirator is required. |
Standard Operating Procedures for Safe Handling
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe laboratory environment.
Experimental Workflow:
Caption: Standard operating procedure for handling this compound.
Detailed Methodologies:
-
Preparation:
-
Ensure a chemical fume hood is certified and functioning correctly before commencing any work.
-
Don all required PPE, ensuring gloves are inspected for any defects.
-
Assemble all necessary apparatus and reagents within the designated work area to minimize movement outside the controlled space.
-
-
Handling:
-
When weighing the solid, use a spatula and avoid creating dust.
-
When dissolving, add the solid to the solvent in small portions to control the reaction and prevent splashing.
-
-
Post-Handling:
-
Thoroughly decontaminate all surfaces and equipment that came into contact with the chemical.
-
Segregate waste into clearly labeled hazardous waste containers for solid and liquid waste.
-
Remove PPE in a manner that avoids cross-contamination, typically gloves first, followed by the lab coat and eye protection.
-
Emergency Response and First Aid
Immediate and appropriate action is critical in the event of accidental exposure.
Emergency Response Protocol:
Caption: Emergency response for accidental exposure.
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Skin Contact | Immediately wash off with soap and plenty of water.[4] If skin irritation persists, consult a physician.[4][5] |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[5] Get medical attention.[5] |
| Inhalation | If breathed in, move person into fresh air.[4] If not breathing, give artificial respiration. Consult a physician.[4] |
| Ingestion | Never give anything by mouth to an unconscious person.[4] Rinse mouth with water.[4] Consult a physician.[4] |
Disposal Plan
Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies.
-
Waste Segregation: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.[1]
-
Disposal Method: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. The compound may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[2] Do not empty into drains.[2]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
